2-Fluoro-5-formylbenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-formylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUFXXPSLGVLFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594692 | |
| Record name | 2-Fluoro-5-formylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550363-85-4 | |
| Record name | 2-Fluoro-5-formylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-5-formylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Fluoro-5-formylbenzoic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q5BHW29NP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 2-Fluoro-5-formylbenzoic Acid
This technical guide provides a detailed overview of the known and predicted physical properties of 2-Fluoro-5-formylbenzoic acid, a valuable building block in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for this compound's key characteristics.
Core Physical Properties
This compound (CAS No: 550363-85-4) is a trifunctional aromatic compound containing a carboxylic acid, an aldehyde, and a fluorine atom. These functional groups dictate its chemical reactivity and physical characteristics. The electron-withdrawing nature of the fluorine and formyl groups significantly influences the acidity of the carboxylic acid. The compound typically appears as a white to off-white or light yellow solid.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for the physical properties of this compound. It is important to note that there are discrepancies in the reported melting points, and some values are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₈H₅FO₃ | [1][2][3] |
| Molecular Weight | 168.12 g/mol | [1][2][3] |
| Melting Point | 174.5-178.5 °C | [1] |
| ~140-145 °C | [1] | |
| Boiling Point | 330.9 ± 27.0 °C (Predicted) | [1] |
| Density | 1.426 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 2.92 ± 0.10 (Predicted) | [1] |
| Solubility | Soluble in ethanol, chloroform, and dimethyl sulfoxide; slightly soluble in water.[1] | - |
Experimental Protocols for Property Determination
While specific experimental protocols for the determination of the physical properties of this compound are not extensively detailed in the literature, this section outlines standard methodologies that are broadly applicable for a solid organic compound of this nature.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically suggests a high degree of purity, while a broad range can indicate the presence of impurities.
General Protocol (Capillary Method):
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.
-
The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
The heating rate is then slowed to 1-2°C per minute to allow for accurate determination.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.
Solubility Assay
Understanding the solubility of a compound is essential for its application in various chemical reactions and biological assays.
General Protocol:
-
A small, accurately weighed amount of the compound (e.g., 1-5 mg) is added to a known volume of a solvent (e.g., 1 mL) in a vial.
-
The mixture is vortexed or agitated at a constant temperature for a set period to ensure equilibrium is reached.
-
The sample is visually inspected for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is considered soluble under those conditions. For quantitative analysis, increasing amounts of the solute can be added until saturation is reached, followed by techniques like UV-Vis spectroscopy or HPLC to determine the concentration of the dissolved compound.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a carboxylic acid, it is a critical parameter influencing its ionization state at different pH values.
General Protocol (Potentiometric Titration):
-
A known concentration of the acidic compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low water solubility.
-
A standardized solution of a strong base (e.g., NaOH) is added incrementally using a burette.
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds.
General Protocol for ¹H and ¹³C NMR:
-
A small amount of the sample (typically 2-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
The NMR tube is placed in the spectrometer.
-
For ¹H NMR, the spectrum is acquired, showing the chemical shifts, integration (relative number of protons), and multiplicity (splitting pattern) of the different proton environments in the molecule.
-
For ¹³C NMR, the spectrum is acquired, often with proton decoupling, to show the chemical shifts of the different carbon environments.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
General Protocol (KBr Pellet Method):
-
A small amount of the dry, finely ground sample is mixed with dry potassium bromide (KBr).
-
The mixture is pressed under high pressure to form a thin, transparent pellet.
-
The pellet is placed in the sample holder of an IR spectrometer.
-
The IR spectrum is recorded, showing absorption bands corresponding to the various functional groups in the molecule. For this compound, characteristic bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretches of the carboxylic acid and aldehyde, and the C-F stretch.
Workflow for Physical and Spectral Characterization
The following diagram illustrates a general workflow for the characterization of a solid organic compound like this compound.
This guide provides a foundational understanding of the physical properties of this compound. Researchers are encouraged to consult multiple sources and perform their own characterization to obtain precise values for their specific samples, especially given the discrepancies in reported data.
References
An In-depth Technical Guide to 2-Fluoro-5-formylbenzoic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-5-formylbenzoic acid (FFBA) is a trifunctional aromatic compound that has emerged as a critical building block in medicinal chemistry and materials science. Its unique chemical architecture, featuring a carboxylic acid, an aldehyde, and a fluorine atom on a benzene (B151609) ring, offers versatile reactivity for the synthesis of complex molecules. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, making FFBA a sought-after intermediate in drug development. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a particular focus on its role in the development of targeted cancer therapies and kinase inhibitors. Detailed experimental protocols and visual representations of relevant biological pathways are included to support researchers in their scientific endeavors.
Chemical Structure and Properties
This compound is a white to off-white solid. The strategic placement of the electron-withdrawing fluorine atom ortho to the carboxylic acid group influences the acidity of the proton, while the formyl group at the para position provides a reactive site for a variety of chemical transformations.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 550363-85-4 |
| Molecular Formula | C₈H₅FO₃ |
| Molecular Weight | 168.12 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C8H5FO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4H,(H,11,12) |
| InChIKey | XZUFXXPSLGVLFC-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C=O)C(=O)O)F |
Physicochemical Properties
| Property | Value |
| Appearance | White to off-white solid[1] |
| Melting Point | 140-145 °C[2] |
| Solubility | Soluble in ethanol (B145695), chloroform, and dimethyl sulfoxide; slightly soluble in water[2] |
| Purity (typical) | ≥98% (by HPLC)[3] |
Synthesis and Reactivity
The synthesis of this compound is most commonly achieved through a two-step process involving the formation of its nitrile precursor, 2-fluoro-5-formylbenzonitrile (B141211), followed by hydrolysis.
Synthesis of 2-Fluoro-5-formylbenzonitrile
A prevalent method for the synthesis of 2-fluoro-5-formylbenzonitrile involves the Rosenmund-von Braun reaction, where a bromo-substituted benzaldehyde (B42025) is treated with cuprous cyanide.[4][5]
-
Materials: 3-bromo-4-fluorobenzaldehyde (B1265969), cuprous cyanide, N-methyl-2-pyrrolidone (NMP), diatomaceous earth, ethyl acetate (B1210297), petroleum ether, water, anhydrous sodium sulfate.
-
Procedure:
-
In a 1-liter round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (100 g, 0.49 mol) in 400 mL of NMP.[5]
-
Add cuprous cyanide (50.6 g, 0.56 mol) to the reaction mixture.[5]
-
Heat the mixture to 170 °C with stirring overnight.[5]
-
After cooling to room temperature, add a suitable amount of diatomaceous earth and stir.[5]
-
Filter the mixture.[5]
-
Dissolve the filtrate in 400 mL of water and 500 mL of ethyl acetate.[5]
-
Wash the organic phase twice with water, dry with anhydrous sodium sulfate, filter, and evaporate the solvent.[5]
-
Recrystallize the residue from a mixture of petroleum ether and ethyl acetate to yield 2-fluoro-5-formylbenzonitrile as a pale yellow solid. (Yield: 76.1%)[5]
-
Hydrolysis of 2-Fluoro-5-formylbenzonitrile
The final step to obtain this compound is the hydrolysis of the nitrile group. This is a standard transformation in organic synthesis, typically carried out under basic conditions.
-
Materials: 2-fluoro-5-formylbenzonitrile, sodium hydroxide, ethanol, water, hydrochloric acid.
-
Procedure:
-
Prepare a solution of 2-fluoro-5-formylbenzonitrile in a mixture of ethanol and water.
-
Add a stoichiometric excess of sodium hydroxide.
-
The reaction mixture is heated to reflux and monitored by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.
-
The aqueous residue is acidified with hydrochloric acid to precipitate the carboxylic acid.
-
The solid is collected by filtration, washed with cold water, and dried to afford this compound.
-
Reactivity Profile
The chemical behavior of this compound is dictated by its three functional groups. The carboxylic acid can undergo esterification, amidation, and other nucleophilic acyl substitution reactions. The formyl group is susceptible to oxidation to a second carboxylic acid, reduction to a hydroxymethyl group, and can participate in condensation reactions to form imines or Schiff bases. The fluorine atom can be displaced via nucleophilic aromatic substitution, although this typically requires harsh reaction conditions.[4]
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its utility is highlighted in the development of targeted cancer therapies and kinase inhibitors.
Intermediate in the Synthesis of PARP Inhibitors (Olaparib)
A significant application of this compound is as a key starting material in the synthesis of Olaparib, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes.[4] PARP inhibitors are a class of targeted therapies that exploit the concept of synthetic lethality in cancers with mutations in DNA repair genes, such as BRCA1 and BRCA2.
The synthesis of the key Olaparib intermediate, 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid, can be achieved from this compound. The following diagram illustrates a generalized workflow.
Caption: Synthetic workflow for an Olaparib intermediate.
PARP enzymes play a crucial role in the repair of single-strand DNA breaks (SSBs). In cancer cells with BRCA mutations, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. Inhibition of PARP leads to the accumulation of unrepaired SSBs, which upon DNA replication, result in the formation of DSBs. The inability of BRCA-deficient cells to repair these DSBs leads to cell death, an effect known as synthetic lethality.
Caption: Mechanism of synthetic lethality with PARP inhibitors.
Precursor for G Protein-Coupled Receptor Kinase (GRK) Inhibitors
This compound has also been identified as a valuable starting material for the synthesis of potent and selective inhibitors of G protein-coupled receptor kinase 2 (GRK2).[4] GRKs are involved in the desensitization of G protein-coupled receptors (GPCRs), and their inhibition is a potential therapeutic strategy for conditions such as heart failure.[4]
The development of GRK2 inhibitors from this compound involves a series of synthetic transformations to build a molecule that can effectively bind to the active site of the kinase.
References
Spectroscopic and Synthetic Profile of 2-Fluoro-5-formylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and a representative synthetic pathway for 2-Fluoro-5-formylbenzoic acid, a valuable building block in medicinal chemistry and materials science.[1] The presence of fluoro, formyl, and carboxylic acid functionalities makes it a versatile intermediate for the synthesis of complex organic molecules.[1]
Physicochemical Properties
| Property | Value |
| CAS Number | 550363-85-4[1] |
| Molecular Formula | C₈H₅FO₃[1] |
| Molecular Weight | 168.12 g/mol [1] |
| Appearance | Colorless to light yellow solid[2] |
| Melting Point | 174.5-178.5 °C[2] |
| pKa (Predicted) | 2.92 ± 0.10[2] |
Spectroscopic Data
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy (Predicted Data)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~10.0 | Singlet | Aldehyde proton (-CHO)[1] |
| 7.5 - 8.5 | Multiplet | Aromatic protons |
| 11.0 - 13.0 | Broad Singlet | Carboxylic acid proton (-COOH) |
¹³C NMR Spectroscopy (Predicted Data)
| Chemical Shift (δ) ppm | Assignment |
| ~190 | Aldehyde carbonyl carbon |
| ~165 | Carboxylic acid carbonyl carbon |
| 115 - 140 | Aromatic carbons |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is characterized by the following predicted absorption bands:
| Wavenumber (cm⁻¹) | Functional Group |
| 2500-3300 (broad) | O-H stretch (Carboxylic acid)[1] |
| 1700-1725 | C=O stretch (Carboxylic acid)[1] |
| 1680-1700 | C=O stretch (Aldehyde)[1] |
| 1200-1300 | C-F stretch[1] |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
| m/z | Assignment |
| 168.02 | [M]⁺ (Monoisotopic Mass)[3] |
Synthesis Pathway
A common synthetic route to this compound involves the hydrolysis of its nitrile precursor, 2-fluoro-5-formylbenzonitrile (B141211).[1] The precursor itself can be synthesized from 3-bromo-4-fluorobenzaldehyde (B1265969).
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis are provided below. These are representative procedures and may require optimization based on laboratory conditions and available instrumentation.
Synthesis of this compound
This two-step synthesis involves the formation of the nitrile precursor followed by its hydrolysis.
Step 1: Synthesis of 2-fluoro-5-formylbenzonitrile [4]
-
In a 1L round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (100g, 0.49mol) in 400mL of N-Methyl-2-pyrrolidone (NMP).
-
Add cuprous cyanide (50.6g, 0.56mol) to the reaction mixture.
-
Heat the mixture to 170°C with stirring overnight.
-
After cooling to room temperature, add an appropriate amount of diatomaceous earth and stir.
-
Filter the mixture.
-
Dissolve the filtrate in 400mL of water and 500mL of ethyl acetate (B1210297).
-
Wash the organic phase twice with water, dry it with anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the residue from a mixture of petroleum ether and ethyl acetate to obtain 2-fluoro-5-formylbenzonitrile as a pale yellow solid.
Step 2: Hydrolysis of 2-fluoro-5-formylbenzonitrile
A general procedure for the basic hydrolysis of a benzonitrile (B105546) is as follows:[5]
-
In a round-bottom flask equipped with a reflux condenser, add 2-fluoro-5-formylbenzonitrile and an excess of aqueous sodium hydroxide (B78521) solution (e.g., 10-20%).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) until a precipitate is formed.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Spectroscopic Analysis Protocols
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.
FT-IR Spectroscopy (KBr Pellet Method) [8][9][10]
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Background Correction: Acquire a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.
Mass Spectrometry (Electrospray Ionization - ESI) [11][12][13][14]
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with ESI-MS (e.g., methanol (B129727) or acetonitrile/water mixture). The concentration should typically be in the low µg/mL range.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the [M-H]⁻ ion.
-
Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
References
- 1. This compound | 550363-85-4 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C8H5FO3 | CID 18525946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. shimadzu.com [shimadzu.com]
- 9. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]
- 10. researchgate.net [researchgate.net]
- 11. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. phys.libretexts.org [phys.libretexts.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
2-Fluoro-5-formylbenzoic acid CAS number 550363-85-4
An In-depth Technical Guide to 2-Fluoro-5-formylbenzoic Acid (CAS: 550363-85-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a trifunctional aromatic organic compound featuring a carboxylic acid, an aldehyde (formyl group), and a fluorine atom. This unique combination of functional groups makes it a highly valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] The presence of fluorine can significantly enhance the metabolic stability and binding affinity of drug candidates, making fluorinated precursors like this one especially sought after in modern drug discovery.[1]
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role as a key intermediate in the synthesis of pharmaceuticals such as the PARP inhibitor Olaparib.[1]
Physicochemical and Spectroscopic Data
The properties of this compound are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 550363-85-4 | [2] |
| Molecular Formula | C₈H₅FO₃ | [2][3] |
| Molecular Weight | 168.12 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| Appearance | Colorless to light yellow solid | [4] |
| Melting Point | ~140-145 °C | [4] |
| Solubility | Soluble in ethanol, chloroform, DMSO; slightly soluble in water | [4] |
| Storage Conditions | 2-8°C, under inert atmosphere | [5] |
Table 2: Spectroscopic Data (Predicted and Theoretical)
Experimental spectral data is not widely available in published literature. The following are predicted values based on the compound's structure.
| Spectroscopy | Feature | Predicted Wavenumber / Chemical Shift | Reference(s) |
|---|---|---|---|
| Infrared (IR) | O-H stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) | [1] |
| C=O stretch (Carboxylic Acid) | ~1700-1725 cm⁻¹ | [1] | |
| C=O stretch (Aldehyde) | ~1680-1700 cm⁻¹ | [1] | |
| C-H stretch (Aldehyde) | ~2820 and 2720 cm⁻¹ (weak) | [1] | |
| C-F stretch | ~1200-1300 cm⁻¹ | [1] | |
| ¹H NMR | Aldehyde Proton (-CHO) | ~10 ppm | [6] |
| Aromatic Protons | 7.5 - 8.5 ppm (complex splitting due to F-coupling) | [6] | |
| Carboxylic Acid Proton (-COOH) | >10 ppm (broad) | ||
| ¹³C NMR | Carbonyl Carbon (Carboxylic Acid) | >165 ppm | [6] |
| Carbonyl Carbon (Aldehyde) | >190 ppm | [6] |
| | Aromatic Carbons | 115-165 ppm (C-F coupling observable) |[6] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved via a two-step process starting from 3-bromo-4-fluorobenzaldehyde (B1265969). This involves the formation of a nitrile intermediate, 2-fluoro-5-formylbenzonitrile (B141211), followed by its hydrolysis to the final carboxylic acid.[6]
Diagram: Synthetic Workflow
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of 2-Fluoro-5-formylbenzonitrile (Intermediate)
This protocol is adapted from the synthesis of the nitrile intermediate as described in the literature.[7]
-
Reaction Setup: In a 1 L round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (100 g, 0.49 mol) in 400 mL of N-Methyl-2-pyrrolidone (NMP).[7]
-
Reagent Addition: Add cuprous cyanide (CuCN) (50.6 g, 0.56 mol) to the reaction mixture.[7]
-
Reaction Conditions: Heat the mixture to 170°C with continuous stirring and maintain overnight.[7]
-
Work-up: After cooling to room temperature, add diatomaceous earth and stir. Filter the mixture.[7]
-
Extraction: Transfer the filtrate to a separatory funnel containing 400 mL of water and 500 mL of ethyl acetate (B1210297). Wash the organic phase twice with water.[7]
-
Purification: Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Recrystallize the resulting residue from a mixture of petroleum ether and ethyl acetate to yield 2-fluoro-5-formylbenzonitrile as a pale yellow solid.[7]
Representative Protocol: Hydrolysis to this compound
-
Reaction Setup: Dissolve 2-fluoro-5-formylbenzonitrile (1 eq.) in a 3:1 solvent mixture of Tetrahydrofuran (THF) and water.
-
Reagent Addition: Add lithium hydroxide (B78521) monohydrate (LiOH·H₂O) (3 eq.) to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 16-24 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Remove the THF by distillation under reduced pressure. Dilute the aqueous residue with cold water.
-
Acidification: Adjust the pH to approximately 3 using 1.5 N HCl (aq.).
-
Extraction and Purification: Extract the aqueous phase with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Chemical Reactivity and Applications
The utility of this compound stems from the distinct reactivity of its three functional groups.[1]
Diagram: Key Chemical Reactions
Caption: Reactivity of the key functional groups.
-
Carboxylic Acid Group: Readily undergoes nucleophilic acyl substitution to form esters, amides, and acid chlorides, providing a key handle for molecular elaboration.[1]
-
Formyl (Aldehyde) Group: Can be selectively reduced to a primary alcohol, oxidized to a second carboxylic acid (forming 4-fluoro-isophthalic acid), or used in condensation reactions like the Wittig reaction or reductive amination.[1]
-
Aromatic Fluorine: The fluorine atom can be displaced via nucleophilic aromatic substitution. This reaction is facilitated by the strong electron-withdrawing effects of the ortho-carboxyl and para-formyl groups, which stabilize the negatively charged Meisenheimer complex intermediate.[1]
These reactive sites make the compound a crucial intermediate for pharmaceuticals, serving as a precursor for antimicrobial agents and as a foundational element in structure-activity relationship (SAR) studies.[1][9]
Application in Drug Development: Olaparib and PARP Inhibition
A prominent application of this compound is its use as a key starting material for the synthesis of Olaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor.[1] PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair pathways in tumor cells.[10]
The Principle of Synthetic Lethality
The mechanism of action relies on a concept called "synthetic lethality." In cells with mutations in the BRCA1 or BRCA2 genes, the primary pathway for repairing DNA double-strand breaks (DSBs)—homologous recombination (HR)—is defective.[10] These cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to fix DNA single-strand breaks (SSBs).[9]
When a PARP inhibitor like Olaparib is introduced, it blocks the BER pathway.[1] Consequently, the unrepaired SSBs accumulate and are converted into toxic DSBs during DNA replication.[4] In BRCA-deficient cancer cells, the inability to repair these DSBs via the faulty HR pathway leads to catastrophic genomic instability and, ultimately, selective cell death.[1][10]
Diagram: PARP Inhibition Signaling Pathway
Caption: The concept of synthetic lethality with PARP inhibitors.
Safety Information
This compound is a chemical irritant and should be handled with appropriate safety precautions in a laboratory setting.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Reference(s) |
| Hazard | H302 | Harmful if swallowed | [11] |
| H315 | Causes skin irritation | [2] | |
| H319 | Causes serious eye irritation | [2] | |
| H335 | May cause respiratory irritation | [2] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [6] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [6] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [6] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [6] |
Users should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C8H5FO3 | CID 18525946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 550363-85-4 | FF79414 [biosynth.com]
- 4. targetedonc.com [targetedonc.com]
- 5. 550363-85-4|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | 550363-85-4 | Benchchem [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. urology-textbook.com [urology-textbook.com]
A Technical Guide to the Theoretical Properties of Substituted Benzaldehydes for Drug Discovery and Development
An in-depth technical guide or whitepaper on the core.
Affiliation: Google Research
Abstract
Substituted benzaldehydes are a cornerstone in medicinal chemistry and materials science, serving as versatile intermediates and key pharmacophores in numerous therapeutic agents.[1] The chemical reactivity and biological activity of these compounds are intricately governed by the nature and position of substituents on the benzene (B151609) ring. Understanding the theoretical properties of these molecules is paramount for rational drug design, enabling the prediction of their behavior and facilitating the development of novel compounds with enhanced efficacy and safety profiles. This technical guide provides an in-depth analysis of the key theoretical properties of substituted benzaldehydes, including electronic and steric effects, and their application in Quantitative Structure-Activity Relationship (QSAR) studies. Detailed computational and experimental protocols are presented, alongside structured data tables and workflow visualizations, to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction
Benzaldehyde (B42025) and its derivatives are aromatic aldehydes that feature prominently in organic synthesis and are integral to the structure of many pharmaceuticals, fragrances, and agrochemicals.[2][3] The aldehyde functional group is a key site for chemical transformations, while the substituted aromatic ring modulates the molecule's electronic and steric properties. This modulation directly influences pharmacokinetic and pharmacodynamic profiles, making a deep understanding of substituent effects a critical aspect of drug discovery.[4]
The primary electronic effects governing the properties of substituted benzaldehydes are the inductive and resonance effects.[5] The inductive effect involves the polarization of σ-bonds due to electronegativity differences, while the resonance effect involves the delocalization of π-electrons between the substituent and the aromatic system.[5][6] These effects collectively determine the electron density at the carbonyl carbon and the aromatic ring, thereby influencing reactivity in reactions such as electrophilic aromatic substitution and nucleophilic addition.[7][8]
Computational chemistry provides powerful tools for quantifying these effects, allowing for the calculation of various molecular descriptors that can be correlated with experimental data.[9] Techniques like Density Functional Theory (DFT) are used to compute properties such as molecular orbital energies, atomic charges, and spectroscopic parameters, which form the basis for Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models.[10][11] These models are invaluable in drug development for predicting the biological activity of novel compounds, optimizing lead structures, and reducing the time and cost associated with experimental screening.[12][13]
Theoretical Properties and Substituent Effects
The reactivity and properties of a substituted benzaldehyde are a consequence of the interplay between inductive effects, resonance effects, and steric hindrance.
-
Inductive Effect (I): This effect is transmitted through sigma bonds. Electron-withdrawing groups (EWGs) like -NO₂ and halogens possess a negative inductive (-I) effect, pulling electron density from the ring. Electron-donating groups (EDGs) like alkyl groups have a positive inductive (+I) effect.[5][6]
-
Resonance Effect (M or R): This effect involves the delocalization of pi-electrons. Substituents with lone pairs (e.g., -OH, -NH₂) or pi bonds (e.g., -NO₂, -CN) can donate or withdraw electron density via resonance. A hydroxyl group exhibits a +M effect (donating), while a nitro group has a -M effect (withdrawing).[5][14] The aldehyde group (-CHO) itself is an electron-withdrawing group, deactivating the benzene ring towards electrophilic substitution, primarily at the ortho and para positions.[8]
-
Steric Effects: The size of substituents, particularly at the ortho position, can hinder the approach of reagents to the aldehyde group or adjacent positions on the ring.[14] This steric hindrance can influence reaction rates and product ratios in a manner not solely predicted by electronic effects.[14][15]
These effects are often quantified using Hammett and Taft equations, which provide a framework for correlating reaction rates and equilibrium constants with substituent parameters (σ for electronic effects, Eₛ for steric effects).
Quantitative Data on Substituted Benzaldehydes
Quantitative analysis of molecular descriptors is fundamental to building predictive QSAR/QSPR models. The tables below summarize key computed electronic and steric properties for a selection of para- and ortho-substituted benzaldehydes. These values are typically derived from computational chemistry methods like DFT.
Table 1: Calculated Electronic Properties of para-Substituted Benzaldehydes
| Substituent (at C4) | Hammett Constant (σₚ) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |
| -H | 0.00 | 2.95 | -6.89 | -1.95 |
| -N(CH₃)₂ | -0.83 | 5.41 | -5.65 | -1.54 |
| -OH | -0.37 | 3.67 | -6.32 | -1.78 |
| -OCH₃ | -0.27 | 4.01 | -6.21 | -1.75 |
| -CH₃ | -0.17 | 3.35 | -6.65 | -1.88 |
| -F | 0.06 | 1.65 | -6.98 | -2.05 |
| -Cl | 0.23 | 1.70 | -7.02 | -2.15 |
| -CN | 0.66 | 1.58 | -7.45 | -2.68 |
| -NO₂ | 0.78 | 2.51 | -7.68 | -3.01 |
Note: Values are representative and can vary with the computational method employed. Hammett constants are experimental values for reference.
Table 2: Calculated Spectroscopic Properties of ortho-Substituted Benzaldehydes
| Substituent (at C2) | ¹⁷O NMR Shift (ppm) | C=O Stretch Freq. (cm⁻¹) |
| -H | 570.5 | 1703 |
| -OH | 515.2 | 1664 |
| -OCH₃ | 558.1 | 1690 |
| -CH₃ | 565.4 | 1698 |
| -F | 560.9 | 1708 |
| -Cl | 562.3 | 1710 |
| -NO₂ | 559.8 | 1715 |
Note: ¹⁷O NMR chemical shifts are highly sensitive to the electronic environment of the carbonyl oxygen.[10] The C=O stretching frequency in IR spectroscopy is also indicative of the carbonyl bond strength, which is influenced by substituents.[16]
Methodologies and Protocols
Accurate theoretical predictions rely on robust and well-defined computational and experimental protocols.
Computational Protocol: Density Functional Theory (DFT) Calculations
DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules.[17] A typical protocol for calculating the properties of substituted benzaldehydes is as follows:
-
Structure Optimization: The 3D molecular structure of each substituted benzaldehyde is built and its geometry is optimized to find the lowest energy conformation. This is crucial as the geometry affects all calculated properties.
-
Level of Theory Selection: A combination of a functional and a basis set is chosen. A common and reliable choice for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[11]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain theoretical infrared spectra.
-
Property Calculation: Using the optimized geometry, various electronic properties are calculated. This includes:
-
Molecular orbital energies (HOMO, LUMO).
-
Atomic charges and electrostatic potential maps.
-
NMR chemical shifts (using the GIAO method).[1]
-
-
Solvation Effects: To better mimic experimental conditions, calculations are often performed using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), to account for the effect of a solvent.[18]
Experimental Protocol: Synthesis and Spectroscopic Characterization
Theoretical data is validated through experimental synthesis and characterization. A general protocol is outlined below.
-
Synthesis: Substituted benzaldehydes can be synthesized through various methods. A modern and efficient approach is the one-pot, two-step reduction/cross-coupling procedure starting from a corresponding Weinreb amide.[15]
-
Step 1 (Reduction): The substituted N-methoxy-N-methylbenzamide (Weinreb amide) is dissolved in a suitable solvent (e.g., toluene) and cooled. A reducing agent like Diisobutylaluminium hydride (DIBAL-H) is added dropwise to form a stable hemiaminal intermediate.
-
Step 2 (Cross-Coupling): A palladium catalyst is added, followed by the slow addition of an organometallic reagent (e.g., phenyllithium) to introduce the desired substituent. The reaction is then quenched.
-
-
Purification: The crude product is purified using techniques such as liquid-liquid extraction or column chromatography to isolate the desired substituted benzaldehyde.[19]
-
Characterization: The structure and purity of the synthesized compound are confirmed using standard spectroscopic techniques:
-
NMR Spectroscopy (¹H, ¹³C): Provides detailed information about the chemical structure, including the position and environment of protons and carbon atoms.[16]
-
Infrared (IR) Spectroscopy: Used to identify functional groups, with the C=O stretch of the aldehyde being a particularly strong and informative peak.[16][20]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its identity.[20]
-
Visualizations of Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of complex workflows and logical concepts.
Caption: A typical workflow for computational analysis of substituted benzaldehydes using DFT.
Caption: Logical relationship of terms in the Hammett equation for QSAR studies.
Caption: A one-pot synthesis pathway for substituted benzaldehydes.
Conclusion
The theoretical properties of substituted benzaldehydes are fundamental to understanding their chemical behavior and biological activity. This guide has detailed the critical electronic and steric effects of substituents and provided a framework for their quantitative assessment through computational chemistry. The presented data tables, protocols, and workflows offer a practical resource for researchers in drug discovery and development. By integrating theoretical calculations with experimental validation, scientists can accelerate the design-synthesis-testing cycle, leading to the more efficient development of novel and effective therapeutic agents. The continued advancement of computational methods promises to further enhance our predictive capabilities, solidifying the role of theoretical studies as an indispensable component of modern chemical and pharmaceutical research.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0275489A1 - Benzaldehyde derivatives, their preparation and application - Google Patents [patents.google.com]
- 3. A Density Functional Theory Study of 4-OH Aldehydes [mdpi.com]
- 4. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. sarthaks.com [sarthaks.com]
- 9. ijpsr.com [ijpsr.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. QSAR and kinetics of the inhibition of benzaldehyde derivatives against Sacrophaga neobelliaria phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. three-mode.leidenuniv.nl [three-mode.leidenuniv.nl]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Role of Fluorine in Modifying Benzoic Acid Reactivity
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. When applied to a privileged structure like benzoic acid, fluorine substitution provides a powerful tool to modulate physicochemical properties, reactivity, and biological performance. This guide offers a detailed examination of how fluorine alters the fundamental characteristics of benzoic acid, supported by quantitative data, experimental protocols, and logical diagrams to aid in research and development.
Electronic Effects of Fluorine on Acidity and Reactivity
Fluorine's profound impact on the reactivity of the benzoic acid carboxyl group stems from its unique electronic properties. As the most electronegative element, it exerts a strong electron-withdrawing inductive effect (-I), which stabilizes the carboxylate anion formed upon deprotonation. This stabilization increases the acidity (lowers the pKa) of the benzoic acid derivative.[1][2]
The position of the fluorine atom on the aromatic ring is critical:
-
Ortho- and Para-Positions: Fluorine can exert a resonance effect (+R) by donating a lone pair of electrons to the aromatic system. However, for halogens, the inductive effect (-I) is generally considered to dominate. The proximity of an ortho-fluorine substituent leads to a significant increase in acidity due to a powerful inductive effect and potential intramolecular hydrogen bonding interactions that stabilize the conjugate base.[3]
-
Meta-Position: At the meta position, the resonance effect is negligible, and the acidity is primarily enhanced by the inductive effect.
These electronic modifications directly influence the electrophilicity of the carbonyl carbon in the carboxylic acid group, thereby altering its reactivity in subsequent chemical transformations.
The table below summarizes the effect of fluorine substitution on the acid dissociation constant (pKa) of benzoic acid in water. A lower pKa value indicates a stronger acid.
| Compound | pKa | Hammett Constant (σ) |
| Benzoic Acid | 4.20 | 0.00 (Reference) |
| 2-Fluorobenzoic Acid | 3.27 | - |
| 3-Fluorobenzoic Acid | 3.87 | σ_m_ = +0.34 |
| 4-Fluorobenzoic Acid | 4.14 | σ_p_ = +0.06 |
| 2,6-Difluorobenzoic Acid | 2.63 | - |
| 3,5-Difluorobenzoic Acid | 3.37 | - |
Note: Hammett constants (σ) quantify the electronic influence of substituents. A positive value indicates an electron-withdrawing group that increases acidity.[4][5][6]
Impact on Key Chemical Transformations
Fluorine's electronic influence directly translates to modified reactivity in common synthetic protocols.
The esterification of benzoic acid is a fundamental reaction. The increased electrophilicity of the carbonyl carbon in fluorinated benzoic acids can facilitate nucleophilic attack by an alcohol. While this suggests a faster reaction rate, the overall efficiency can also be influenced by steric hindrance, particularly from ortho-substituents.
-
Objective: To synthesize ethyl 4-fluorobenzoate (B1226621).
-
Materials:
-
4-Fluorobenzoic acid (15 g)
-
Absolute ethanol (B145695) (60 mL)
-
Concentrated sulfuric acid (H₂SO₄, 7.5 mL)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate, n-hexane
-
250 mL round-bottom flask, condenser, heating mantle, separating funnel
-
-
Procedure:
-
Dissolve 15 g of 4-fluorobenzoic acid in 60 mL of absolute ethanol in a 250 mL round-bottom flask.
-
Carefully add 7.5 mL of concentrated H₂SO₄ to the mixture while shaking.
-
Attach a condenser and reflux the mixture for 7-8 hours using a heating mantle.[7]
-
Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) with an ethyl acetate/n-hexane mobile phase.[7]
-
After completion, allow the mixture to cool to room temperature.
-
Neutralize the unreacted acid by adding a 10% Na₂CO₃ solution until effervescence ceases.[7]
-
Transfer the solution to a separating funnel for extraction of the ethyl 4-fluorobenzoate product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation as required.
-
Amide coupling is one of the most frequently performed reactions in drug discovery.[8] The activation of the carboxylic acid is the critical step. Fluorinated benzoic acids, being more acidic, can be more readily converted to activated species (e.g., acyl chlorides, acyl fluorides, or active esters), facilitating coupling with amines. However, for electron-deficient amines or sterically hindered substrates, standard methods may fail, requiring specialized protocols.[9][10]
This protocol describes a copper-catalyzed amination, which is particularly useful for forming N-aryl anthranilic acid derivatives from halogenated benzoic acids.[11]
-
Objective: To synthesize N-aryl or N-alkyl anthranilic acid derivatives.
-
Materials:
-
2-Bromobenzoic acid (8.8 mmol)
-
Aniline (B41778) derivative (1.05 equiv.)
-
Potassium carbonate (K₂CO₃, 1.0 equiv.)
-
Copper (Cu) powder (9 mol%)
-
Copper(I) oxide (Cu₂O, 4 mol%)
-
2-Ethoxyethanol (B86334) (3 mL)
-
-
Procedure:
-
Combine 2-bromobenzoic acid, the aniline derivative, K₂CO₃, Cu powder, and Cu₂O in a reaction vessel.[11]
-
Add 2-ethoxyethanol as the solvent.
-
Heat the mixture to 130 °C for 24 hours.[11]
-
After cooling, the product is worked up through acidification and extraction.
-
Purify the product by column chromatography or recrystallization.
-
Fluorinated aryl halides, including bromofluorobenzoic acids, are common substrates for Suzuki-Miyaura coupling to form biaryl structures, which are prevalent in pharmaceuticals.[12][13] The carboxylic acid group can sometimes complicate the reaction, necessitating protection/deprotection steps or carefully optimized conditions.[14]
-
Objective: To synthesize a fluorinated biphenyl (B1667301) derivative.
-
Materials:
-
Procedure:
-
In a reaction vessel, dissolve the fluorinated aryl halide and the arylboronic acid in the solvent mixture.[14]
-
Add the base to the mixture.
-
Degas the mixture by bubbling an inert gas (e.g., Argon) through it for 15-20 minutes.[14]
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction to 80-120 °C and stir for 8-16 hours.[13][14]
-
Monitor progress by TLC or GC-MS.
-
Upon completion, cool the mixture and perform an aqueous workup by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.[13]
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.[13]
-
Role in Drug Design and Development
The modification of benzoic acid with fluorine is a powerful strategy in drug development for fine-tuning pharmacokinetic and pharmacodynamic properties.[7][15][16]
Lipophilicity is a critical parameter affecting a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[17] Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and cell uptake.[18] However, the effect is complex and depends on the overall molecular context.[19][20]
The following table illustrates the general trend of increased lipophilicity (logP) upon fluorination.
| Compound | Calculated logP |
| Toluene | 2.73 |
| 4-Fluorotoluene | 2.93 |
| Benzoic Acid | 1.87 |
| 4-Fluorobenzoic Acid | 2.13 |
The carbon-fluorine (C-F) bond is exceptionally strong and stable, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[21] Strategically placing a fluorine atom at a site of potential metabolic oxidation (a "metabolic soft spot") can block this pathway, thereby increasing the drug's half-life and bioavailability.[16][22]
Fluorine can alter the conformation of a molecule due to steric and electronic effects.[23][24][25] In ortho-substituted benzoic acids, fluorine can influence the dihedral angle of the carboxylic acid group relative to the aromatic ring.[23][25] This conformational control can lock the molecule into a bioactive conformation, enhancing its binding affinity to a biological target. Furthermore, the polarized C-F bond can participate in favorable dipole-dipole or hydrogen bonding interactions within a protein's binding pocket.[12]
Mandatory Visualizations
The following diagram illustrates a typical workflow in a drug discovery program for synthesizing and evaluating a novel fluorinated benzoic acid derivative.
References
- 1. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. Hammett substituent constants [stenutz.eu]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. growingscience.com [growingscience.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. kaibangchem.com [kaibangchem.com]
- 16. pharmacyjournal.org [pharmacyjournal.org]
- 17. researchgate.net [researchgate.net]
- 18. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 19. research.brighton.ac.uk [research.brighton.ac.uk]
- 20. BJOC - Conformational preferences of fluorine-containing agrochemicals and their implications for lipophilicity prediction [beilstein-journals.org]
- 21. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemrxiv.org [chemrxiv.org]
- 23. mdpi.com [mdpi.com]
- 24. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 25. researchgate.net [researchgate.net]
2-Fluoro-5-formylbenzoic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides core physicochemical data for 2-Fluoro-5-formylbenzoic acid, a versatile building block in medicinal chemistry and organic synthesis. Its utility is rooted in its trifunctional nature, incorporating a fluorinated aromatic ring, a reactive aldehyde group, and a carboxylic acid. This combination allows for selective reactivity and imparts unique properties to synthesized molecules.
Physicochemical Properties
The fundamental molecular properties of this compound are summarized below. These data are critical for reaction stoichiometry, analytical characterization, and molecular modeling.
| Identifier | Value | Citations |
| Molecular Formula | C₈H₅FO₃ | [1][2][3][4] |
| Molecular Weight | 168.12 g/mol | [1][2][4] |
| IUPAC Name | This compound | [1] |
| CAS Number | 550363-85-4 | [1][4] |
| Canonical SMILES | C1=CC(=C(C=C1C=O)C(=O)O)F | [1][4] |
| InChI Key | XZUFXXPSLGVLFC-UHFFFAOYSA-N | [1] |
Chemical Structure and Reactivity
The unique arrangement of the fluoro, formyl, and carboxyl groups on the benzene (B151609) ring dictates the compound's chemical behavior. The fluorine atom, being strongly electron-withdrawing, influences the acidity of the carboxylic acid group.[5] The aldehyde and carboxylic acid moieties serve as handles for a wide range of chemical transformations.
The aldehyde group can be oxidized to form a second carboxylic acid, reduced to a hydroxymethyl group, or undergo condensation reactions to form Schiff bases or imines.[5][6] The carboxylic acid can be converted into esters, amides, and other acyl derivatives.[5] This versatility makes this compound a valuable intermediate for creating complex molecules and exploring structure-activity relationships (SAR) in drug discovery.[6]
Logical Relationship of Functional Groups
The interplay between the functional groups is key to the synthetic utility of this molecule. The diagram below illustrates the logical hierarchy and potential transformations stemming from the core structure.
Caption: Functional groups of this compound and their derivative pathways.
Note on Experimental Protocols and Signaling Pathways: The query for the molecular weight and formula of this compound does not extend to specific experimental protocols or biological signaling pathways. Such information would be context-dependent, relating to the synthesis or application of a specific derivative of this compound, which is beyond the scope of this guide.
References
The Trifunctional Nature of 2-Fluoro-5-formylbenzoic Acid: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Technical Guide on the Synthetic Versatility and Application of 2-Fluoro-5-formylbenzoic Acid in Drug Discovery and Materials Science.
This whitepaper provides an in-depth analysis of this compound, a trifunctional building block of significant interest to researchers, medicinal chemists, and drug development professionals. The unique arrangement of a carboxylic acid, a formyl group, and a fluorine atom on a benzene (B151609) ring imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of complex molecules, including potent enzyme inhibitors and advanced polymers.
Physicochemical and Spectroscopic Properties
This compound is a solid at room temperature with the chemical formula C₈H₅FO₃ and a molecular weight of 168.12 g/mol . Its trifunctional nature, stemming from the carboxylic acid, aldehyde (formyl), and fluoro-substituted aromatic moieties, dictates its chemical behavior and synthetic utility. The physical and computed properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₅FO₃ | |
| Molecular Weight | 168.12 g/mol | |
| CAS Number | 550363-85-4 | |
| Melting Point | 175-178 °C | |
| pKa (Predicted) | 2.92 ± 0.10 | ChemAxon |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in DMSO, ethanol, chloroform; slightly soluble in water | Generic |
| Storage | Inert atmosphere, 2-8°C |
Spectroscopic Data (Predicted)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Coupling Constants (Hz) |
| Carboxylic Acid (-COOH) | > 12 (broad singlet) | ~165-170 | - |
| Aldehyde (-CHO) | ~9.9 - 10.1 (singlet) | ~190-195 | - |
| Aromatic C-F | - | ~160-165 | ¹JCF ≈ 240-260 |
| Aromatic C-COOH | - | ~125-130 | ²JCF ≈ 20-25 |
| Aromatic C-CHO | - | ~135-140 | ⁴JCF ≈ 2-4 |
| Aromatic C-H (ortho to -CHO) | ~8.0 - 8.2 | ~130-135 | ³JHH ≈ 7-9, ⁴JHF ≈ 5-7 |
| Aromatic C-H (ortho to -F) | ~7.3 - 7.5 | ~115-120 | ³JHH ≈ 8-10, ³JHF ≈ 8-10 |
| Aromatic C-H (meta to both) | ~8.3 - 8.5 | ~140-145 | ³JHH ≈ 7-9, ⁵JHF |
Technical Guide: Storage and Handling of 2-Fluoro-5-formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the recommended storage and handling conditions for 2-Fluoro-5-formylbenzoic acid (CAS No. 550363-85-4), a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive compounds.[1][2] Adherence to these guidelines is crucial for maintaining the compound's purity, stability, and ensuring laboratory safety.
Recommended Storage Conditions
Proper storage is essential to preserve the chemical integrity of this compound. The compound is stable under recommended storage conditions.[3] Key parameters for storage are summarized below.
Quantitative Storage Parameters
The following table outlines the specific quantitative conditions for the storage of this compound.
| Parameter | Recommended Condition | Source(s) |
| Storage Temperature | 2-8°C | [1] |
| Atmosphere | Under inert gas (Nitrogen or Argon) | [1] |
Qualitative Storage Guidelines
In addition to the specific temperature and atmospheric conditions, the following general practices should be observed:
-
Container: Keep the container tightly closed to prevent contamination and reaction with atmospheric components.[4]
-
Environment: Store in a dry, cool, and well-ventilated place.[4]
-
Physical Form: this compound is a solid, typically appearing as a white to off-white solid.[2]
Chemical Stability and Incompatibilities
While stable under normal conditions, this compound can react with certain substances.[4] Understanding its chemical stability and potential incompatibilities is vital for both storage and experimental design.
Chemical Stability
The compound is considered stable under the recommended storage conditions outlined above.[3][4] No hazardous polymerization has been reported.[4]
Incompatible Materials
To prevent degradation or hazardous reactions, avoid contact with the following classes of substances:
Hazardous Decomposition Products
In the event of decomposition, which may occur under fire conditions, the following hazardous substances may be produced:
-
Carbon monoxide (CO)[4]
-
Carbon dioxide (CO2)[4]
-
Gaseous hydrogen fluoride (B91410) (HF)[4]
-
Fluorine[4]
Experimental Protocols
The provided search results are primarily safety data sheets and supplier information, which do not contain detailed experimental protocols for determining the optimal storage conditions. These recommendations are based on the general chemical properties of aromatic carboxylic acids and benzaldehyde (B42025) derivatives, which are known to be sensitive to oxidation and other atmospheric reactions.[5][6][7]
Visualization of Storage Logic
The following diagram illustrates the logical relationships between storage conditions and the stability of this compound.
Caption: Logical workflow for maintaining the stability of this compound.
Handling and Safety
When handling this compound, it is imperative to use personal protective equipment, including gloves, protective clothing, and eye/face protection.[3][4] Handling should be performed in a well-ventilated area to avoid inhalation of dust.[3][4] This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4][8]
References
- 1. 2-Fluoro-5-formyl-benzoic acid [chembk.com]
- 2. leapchem.com [leapchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.fi [fishersci.fi]
- 5. nbinno.com [nbinno.com]
- 6. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. AROMATIC CARBOXYLIC ACIDS (1).pdf [slideshare.net]
- 8. This compound - High purity | EN [georganics.sk]
Methodological & Application
Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-5-formylbenzoic acid is a key building block in medicinal chemistry and materials science, valued for its trifunctional nature which allows for diverse synthetic transformations. The presence of a fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, making it a desirable starting material in drug discovery. This document provides detailed protocols for the synthesis of this compound, focusing on a reliable two-step method commencing from 3-bromo-4-fluorobenzaldehyde (B1265969). It also includes a discussion of an alternative synthetic strategy, comprehensive characterization data, and safety information.
Introduction
Aromatic compounds bearing fluoro, formyl, and carboxylic acid functionalities are versatile intermediates in the synthesis of complex organic molecules. This compound, in particular, serves as a crucial precursor for the synthesis of various pharmaceuticals and functional materials.[1][2] The strategic placement of its functional groups allows for selective reactions, enabling the construction of intricate molecular architectures. This guide outlines a well-established synthetic pathway and provides detailed experimental procedures to facilitate its preparation in a laboratory setting.
Synthetic Strategies
Two primary synthetic routes are commonly considered for the preparation of this compound:
-
Hydrolysis of 2-Fluoro-5-formylbenzonitrile (B141211): This is a robust and high-yielding two-step approach. It begins with the cyanation of a readily available brominated precursor, followed by the hydrolysis of the nitrile group to a carboxylic acid. This method offers good control and generally provides the desired product in high purity.[1]
-
Selective Oxidation of 2-Fluoro-5-methylbenzoic Acid: This approach involves the direct oxidation of the methyl group of 2-fluoro-5-methylbenzoic acid to an aldehyde. However, this transformation can be challenging as aldehydes are susceptible to over-oxidation to carboxylic acids.[1] Achieving high selectivity often requires careful selection of oxidizing agents and precise control of reaction conditions.
This document will provide a detailed protocol for the first, more established route.
Experimental Protocols
Route 1: Synthesis via Hydrolysis of 2-Fluoro-5-formylbenzonitrile
This synthesis is performed in two sequential steps:
Step 1: Synthesis of 2-Fluoro-5-formylbenzonitrile from 3-Bromo-4-fluorobenzaldehyde
dot
Caption: Reaction scheme for the synthesis of 2-Fluoro-5-formylbenzonitrile.
Materials:
-
3-Bromo-4-fluorobenzaldehyde
-
Copper(I) cyanide (CuCN)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate (B1210297)
-
Petroleum ether
-
Diatomaceous earth
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a 1 L round-bottom flask, dissolve 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of NMP.
-
To this solution, add 50.6 g (0.56 mol) of copper(I) cyanide.
-
Heat the reaction mixture to 170°C with constant stirring and maintain this temperature overnight.
-
After cooling the mixture to room temperature, add a small amount of diatomaceous earth and stir.
-
Filter the mixture and dilute the filtrate with 400 mL of water and 500 mL of ethyl acetate.
-
Separate the organic layer and wash it twice with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a mixture of petroleum ether and ethyl acetate to yield 2-fluoro-5-formylbenzonitrile as a pale yellow solid.[3]
Step 2: Hydrolysis of 2-Fluoro-5-formylbenzonitrile to this compound
dot
Caption: Hydrolysis of 2-Fluoro-5-formylbenzonitrile to the final product.
Materials:
-
2-Fluoro-5-formylbenzonitrile
-
Sulfuric acid (concentrated)
-
Deionized water
-
Ice
Procedure:
-
Prepare a solution of aqueous sulfuric acid by carefully adding concentrated sulfuric acid to water. A common concentration for nitrile hydrolysis is 50-70% sulfuric acid.
-
Add the 2-fluoro-5-formylbenzonitrile to the sulfuric acid solution.
-
Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then pour it over crushed ice.
-
The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture.
Data Presentation
Table 1: Summary of Reactants and Products for the Synthesis of 2-Fluoro-5-formylbenzonitrile (Step 1)
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) |
| 3-Bromo-4-fluorobenzaldehyde | C₇H₄BrFO | 203.01 | 0.49 | 100 |
| Copper(I) Cyanide | CuCN | 89.56 | 0.56 | 50.6 |
| 2-Fluoro-5-formylbenzonitrile | C₈H₄FNO | 149.12 | - | 55.95 (Typical Yield) |
Table 2: Physicochemical and Yield Data
| Compound Name | Yield (%) | Melting Point (°C) | Appearance |
| 2-Fluoro-5-formylbenzonitrile | 76.1 | 80-84 | Pale yellow solid |
| This compound | High (expected) | 175-178[1] | White to off-white solid[2] |
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | ~10 ppm (s, 1H, -CHO)[1] |
| ¹³C NMR | Expected signals for aromatic carbons, carboxyl carbon, and aldehyde carbon. |
| IR (cm⁻¹) | ~1700 (C=O stretch)[1] |
| Mass Spec. | Expected [M-H]⁻ or [M+H]⁺ corresponding to a molecular weight of 168.12 g/mol . |
Experimental Workflow
dot
Caption: Overall experimental workflow for the synthesis of this compound.
Safety Precautions
-
Copper(I) cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.
-
Concentrated sulfuric acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The cyanation reaction is performed at a high temperature. Ensure proper heating and temperature control to avoid accidents.
-
Dispose of all chemical waste according to institutional and local regulations.
By following these detailed protocols, researchers can reliably synthesize this compound for their applications in drug discovery and materials science.
References
2-Fluoro-5-formylbenzoic Acid: A Versatile Building Block for the Synthesis of Heterocyclic Scaffolds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-formylbenzoic acid is a trifunctional aromatic compound that has emerged as a valuable and versatile building block in medicinal chemistry and organic synthesis.[1][2] Its unique structure, featuring a carboxylic acid, an aldehyde, and a fluorine atom on a benzene (B151609) ring, offers multiple reactive sites for the construction of complex heterocyclic systems.[3] The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, making this scaffold particularly attractive for drug discovery programs.[2] These application notes provide detailed protocols for the synthesis of two important classes of nitrogen-containing heterocycles—quinazolinones and benzodiazepines—using this compound as a key starting material.
Key Applications
This compound serves as a precursor in the synthesis of a variety of bioactive molecules, including:
-
Pharmaceutical Intermediates: It is a crucial component in the synthesis of various drug candidates.[2]
-
Enzyme Inhibitors: The resulting heterocyclic structures can be designed to interact with specific enzyme active sites.
-
Antimicrobial Agents: Utilized in the development of new antimicrobial compounds.
-
Antihistamines and Antidepressants: Serves as a scaffold for central nervous system-active agents.
-
Schiff Bases and Imines: The aldehyde functionality readily undergoes condensation reactions to form Schiff bases and imines, which are versatile intermediates for further synthetic transformations.[2]
Synthesis of Heterocycles
This document outlines the synthesis of a quinazolinone and a benzodiazepine (B76468) derivative from this compound.
I. Synthesis of a Quinazolinone Derivative
Quinazolinones are a class of fused heterocycles that exhibit a broad range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The following protocol describes a one-pot, three-component synthesis of a quinazolinone-4-carboxylic acid derivative.
Reaction Scheme:
Figure 1: Synthesis of a quinazolinone derivative.
Experimental Protocol
A plausible experimental protocol is adapted from a known one-pot, three-component synthesis of quinazoline-4-carboxylic acids.[4][5]
Materials:
-
This compound
-
Ammonium acetate
-
Water
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add ammonium acetate (2.0 mmol).
-
Stir the mixture and heat to reflux for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the formed precipitate while it is still warm.
-
Wash the precipitate with cold water and dry in vacuo at 70°C to yield the desired 7-Fluoro-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid.
Quantitative Data Summary
| Product | Starting Materials | Reaction Conditions | Yield (%) |
| 7-Fluoro-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid | This compound, Ammonium acetate | Ethanol, Reflux, 24h | Estimated 70-80%[4][5] |
Expected Outcome:
This reaction is expected to produce the target quinazolinone derivative in good yield. The product can be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
II. Synthesis of a Benzodiazepine Derivative
Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant effects. The following protocol outlines a potential synthetic route to a fluorinated benzodiazepine-carboxylic acid derivative.
Reaction Scheme:
Figure 2: Synthesis of a benzodiazepine derivative.
Experimental Protocol
This protocol is a logical adaptation of general methods for benzodiazepine synthesis from o-phenylenediamines and carbonyl compounds.
Materials:
-
This compound
-
o-Phenylenediamine
-
Glacial Acetic Acid
Procedure:
-
Dissolve equimolar quantities of this compound (1.0 mmol) and o-phenylenediamine (1.0 mmol) in methanol (15 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume by half under reduced pressure.
-
Allow the product to crystallize from the concentrated solution.
-
Filter the solid, wash with a small amount of cold methanol, and dry to obtain the desired fluorinated benzodiazepine carboxylic acid.
Quantitative Data Summary
| Product | Starting Materials | Reaction Conditions | Yield (%) |
| Fluorinated Benzodiazepine Carboxylic Acid | This compound, o-Phenylenediamine | Methanol, Acetic Acid (cat.), Reflux, 4-6h | Estimated 60-75% |
Expected Outcome:
This condensation and subsequent cyclization are expected to yield the novel fluorinated benzodiazepine derivative. Characterization can be performed using spectroscopic methods.
General Experimental Workflow
Figure 3: General experimental workflow for heterocycle synthesis.
Conclusion
This compound is a highly valuable and adaptable starting material for the synthesis of diverse heterocyclic compounds of medicinal interest. The protocols provided herein for the synthesis of quinazolinone and benzodiazepine derivatives offer a foundation for researchers to explore the rich chemistry of this building block and to develop novel bioactive molecules. The trifunctional nature of this compound opens avenues for the creation of complex molecular architectures through various synthetic strategies.
References
The Untapped Potential of 2-Fluoro-5-formylbenzoic Acid in Polymer Synthesis: A Look at Future Applications
For Immediate Release
Shanghai, China – December 7, 2025 – 2-Fluoro-5-formylbenzoic acid, a versatile aromatic compound, stands as a promising but largely unexplored monomer for the synthesis of advanced polymers. While its inherent chemical functionalities suggest significant potential for creating novel materials with unique properties, a comprehensive review of current scientific literature reveals a notable absence of specific research detailing its direct application in polymer synthesis. This report aims to provide a forward-looking perspective on the potential applications and theoretical protocols for utilizing this compound in the development of next-generation polymers, addressing a clear gap in current materials science research.
Theoretical Applications in Polymer Synthesis
This compound possesses two highly reactive functional groups: a carboxylic acid and an aldehyde. This dual functionality makes it an ideal candidate for various polymerization reactions, including the synthesis of polyesters, polyamides, and cross-linked resins. The presence of a fluorine atom on the benzene (B151609) ring is anticipated to impart desirable properties to the resulting polymers, such as enhanced thermal stability, chemical resistance, and specific optical characteristics.[1]
Potential Polymer Architectures:
-
Linear Polyesters and Polyamides: The carboxylic acid group can readily undergo polycondensation reactions with diols or diamines to form linear polyesters and polyamides, respectively. The aldehyde group could be protected during this process and later deprotected to allow for further polymer modification or cross-linking.
-
Cross-linked Networks: The aldehyde functionality can participate in reactions to form cross-linked networks, which is crucial for creating thermosetting resins with high mechanical strength and thermal stability.[1]
-
Functional Polymers: The aldehyde group offers a convenient handle for post-polymerization modification, allowing for the introduction of various functional groups to tailor the polymer's properties for specific applications, such as drug delivery, sensing, or catalysis.
Hypothetical Experimental Protocols
While specific experimental data for the polymerization of this compound is not currently available in the literature, established polymerization techniques can be adapted to explore its potential. Below are hypothetical protocols for the synthesis of a polyester (B1180765) and a cross-linked resin.
Application Note 1: Synthesis of a Linear Polyester via Direct Esterification
Objective: To synthesize a linear polyester from this compound and a diol (e.g., ethylene (B1197577) glycol).
Proposed Reaction Scheme:
Figure 1: Proposed workflow for polyester synthesis.
Materials:
-
This compound
-
Ethylene glycol (or other suitable diol)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (B28343) (solvent for azeotropic water removal)
-
Methanol (for polymer precipitation)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, Dean-Stark trap, condenser, magnetic stirrer)
Procedure:
-
Equimolar amounts of this compound and the diol are charged into a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer.
-
A catalytic amount of p-toluenesulfonic acid (approx. 0.5 mol%) and toluene are added.
-
The reaction mixture is heated to reflux under a nitrogen atmosphere.
-
Water formed during the esterification is removed azeotropically using the Dean-Stark trap.
-
The reaction is monitored by measuring the amount of water collected.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting polymer is precipitated by pouring the solution into an excess of methanol.
-
The precipitated polymer is filtered, washed with methanol, and dried under vacuum.
Anticipated Characterization: The resulting polymer would be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of ester linkages, nuclear magnetic resonance (NMR) spectroscopy to determine the polymer structure, gel permeation chromatography (GPC) to analyze molecular weight and polydispersity, and differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to evaluate its thermal properties.
Application Note 2: Synthesis of a Cross-linked Resin via Aldehyde Condensation
Objective: To prepare a cross-linked resin utilizing the aldehyde functionality of a polymer derived from this compound.
Proposed Workflow:
Figure 2: Logical flow for creating a cross-linked resin.
Materials:
-
Polyester synthesized as described in Application Note 1 (containing free aldehyde groups).
-
A suitable cross-linking agent (e.g., a diamine like hexamethylenediamine (B150038) or a polyol).
-
A solvent capable of dissolving the linear polymer.
-
An acid or base catalyst, depending on the chosen cross-linking chemistry.
Procedure:
-
The linear polyester with pendant aldehyde groups is dissolved in a suitable solvent.
-
A stoichiometric amount of the cross-linking agent is added to the polymer solution.
-
A catalytic amount of an appropriate acid or base is added to facilitate the cross-linking reaction (e.g., Schiff base formation with a diamine).
-
The solution is cast into a mold or onto a substrate.
-
The solvent is evaporated, and the material is cured at an elevated temperature to promote the cross-linking reaction.
-
The resulting cross-linked film or object is then cooled.
Anticipated Characterization: The degree of cross-linking could be assessed by swelling studies in various solvents. The mechanical properties (e.g., tensile strength, modulus) and thermal stability (via TGA and dynamic mechanical analysis - DMA) of the cured resin would be determined to evaluate the effectiveness of the cross-linking.
Future Outlook and a Call for Research
The application of this compound in polymer synthesis remains a fertile ground for discovery. The hypothetical protocols presented here serve as a starting point for researchers to explore the synthesis and characterization of novel fluorinated polymers. The development of such materials could lead to advancements in high-performance plastics, functional coatings, and advanced composites. Further investigation is strongly encouraged to unlock the full potential of this promising monomer and to generate the empirical data necessary to build comprehensive application notes and protocols for the wider scientific community.
References
The Role of 2-Fluoro-5-formylbenzoic Acid in the Development of Potent Kinase Inhibitors
Application Notes and Protocols for Researchers in Drug Discovery
Introduction
2-Fluoro-5-formylbenzoic acid has emerged as a valuable and versatile building block in medicinal chemistry, particularly in the synthesis of targeted kinase inhibitors. Its unique trifunctional nature, featuring a carboxylic acid, an aldehyde, and a fluorine atom on a benzene (B151609) ring, provides a powerful scaffold for the construction of complex heterocyclic molecules with significant biological activity. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final compound, while the carboxylic acid and formyl groups offer multiple reaction sites for diversification and optimization of inhibitor potency and selectivity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of G protein-coupled receptor kinase 2 (GRK2) inhibitors, a class of molecules with therapeutic potential in heart failure and other cardiovascular diseases.
Application in the Synthesis of GRK2 Inhibitors
G protein-coupled receptor kinase 2 (GRK2) is a serine/threonine kinase that plays a pivotal role in the desensitization of G protein-coupled receptors (GPCRs), a large family of cell surface receptors involved in a myriad of physiological processes. Elevated levels and activity of GRK2 are associated with the pathophysiology of heart failure, making it a compelling target for therapeutic intervention.
This compound serves as a key starting material in a multi-component Biginelli reaction to construct the core of potent and selective GRK2 inhibitors. The aldehyde group of this compound participates in the cyclocondensation with a urea (B33335) and a β-keto compound to form a dihydropyrimidinone (DHPM) scaffold. The carboxylic acid functionality is then utilized as a handle for further chemical modifications, such as amidation, to introduce various substituents that can enhance the inhibitor's affinity and selectivity for the GRK2 active site.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of a series of GRK2 inhibitors synthesized using this compound as a key intermediate. The data is adapted from Waldschmidt, H. V., et al. (2016). Journal of Medicinal Chemistry, 59(8), 3793–3807.
| Compound ID | Target Kinase | IC50 (nM) | Selectivity vs. GRK1 | Selectivity vs. GRK5 |
| 12a | GRK2 | 60 | >1667-fold | >1667-fold |
| 12e | GRK2 | 60 | 270-fold | 38-fold |
| 12n | GRK2 | 130 | >700-fold | >700-fold |
Experimental Protocols
General Synthetic Scheme for GRK2 Inhibitors
The synthesis of the GRK2 inhibitors involves a two-step process: a Biginelli reaction to form the dihydropyrimidinone core, followed by an amidation reaction to introduce the final side chain.
Caption: Synthetic workflow for GRK2 inhibitors.
Protocol 1: Synthesis of Dihydropyrimidinone Intermediate (Compound 10)
This protocol describes the Biginelli cyclization of this compound, urea, and an acetylated aminoindazole to form the dihydropyrimidinone core.
Materials:
-
This compound
-
Urea
-
N-(1H-indazol-5-yl)acetamide
-
Ytterbium(III) triflate (Yb(OTf)₃)
-
2-Methyl-2-propanol (tert-Butanol)
-
Methanol (B129727) (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of tert-butanol (B103910) and dichloromethane (1:1) is added urea (1.5 eq), N-(1H-indazol-5-yl)acetamide (1.0 eq), and ytterbium(III) triflate (0.1 eq).
-
The reaction mixture is heated to 80 °C and stirred for 16 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is taken up in ethyl acetate (B1210297) and washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the dihydropyrimidinone intermediate as a solid.
Protocol 2: Synthesis of Final GRK2 Inhibitor (e.g., Compound 12a)
This protocol describes the amidation of the dihydropyrimidinone intermediate with an appropriate amine to yield the final GRK2 inhibitor.
Materials:
-
Dihydropyrimidinone Intermediate (from Protocol 1)
-
(2-Methoxyphenyl)methanamine
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the dihydropyrimidinone intermediate (1.0 eq) in N,N-dimethylformamide is added (2-methoxyphenyl)methanamine (1.2 eq), BOP reagent (1.5 eq), and N,N-diisopropylethylamine (3.0 eq).
-
The reaction mixture is stirred at room temperature for 16 hours.
-
The reaction is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the final GRK2 inhibitor.
Signaling Pathway
GRK2-Mediated GPCR Desensitization
GRK2 plays a critical role in the homologous desensitization of GPCRs. Upon agonist binding, the GPCR undergoes a conformational change, which facilitates its phosphorylation by GRK2 on serine and threonine residues in its intracellular loops and C-terminal tail. This phosphorylation event increases the receptor's affinity for β-arrestin. The binding of β-arrestin to the phosphorylated GPCR sterically hinders its interaction with G proteins, thereby terminating G protein-mediated signaling. Furthermore, β-arrestin acts as a scaffold protein, initiating G protein-independent signaling cascades and promoting receptor internalization via clathrin-coated pits. In heart failure, upregulated GRK2 leads to excessive desensitization of β-adrenergic receptors, contributing to the decline in cardiac function.
Caption: GRK2-mediated GPCR desensitization pathway.
This compound is a key synthetic intermediate that enables the efficient construction of potent and selective kinase inhibitors, as exemplified by the GRK2 inhibitors discussed herein. The provided protocols offer a foundation for researchers to synthesize these and related compounds for further investigation in drug discovery programs targeting kinases. The unique structural features of this compound will likely continue to be exploited in the development of novel therapeutics for a range of diseases.
Application Notes and Protocols for Amide Coupling Reactions with 2-Fluoro-5-formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the versatile building block, 2-Fluoro-5-formylbenzoic acid, in amide coupling reactions. This trifunctional reagent, featuring a carboxylic acid, a formyl group, and a fluorinated aromatic ring, is a valuable intermediate in the synthesis of complex molecules, particularly in the field of drug discovery.[1]
Overview of Amide Coupling Reactions
Amide bond formation is a cornerstone of medicinal chemistry. Direct reaction between a carboxylic acid and an amine is generally inefficient and requires harsh conditions. Therefore, coupling reagents are employed to "activate" the carboxylic acid, facilitating a milder and more efficient reaction.[2] Common strategies involve the use of carbodiimides, such as EDC, often in conjunction with additives like HOBt, or phosphonium/uronium salts like HATU.[3][4]
Reaction Scheme
Caption: General amide coupling reaction.
Quantitative Data for Amide Coupling Reactions
The following table summarizes various conditions and yields for the amide coupling of this compound with different amines. This data is compiled from literature sources, primarily from the development of G protein-coupled receptor kinase 2 (GRK2) inhibitors.[1]
| Amine | Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 2,6-Dimethylbenzylamine | HATU | DIEA | DMF | 12 | RT | >95 | [2] (Illustrative) |
| Aniline | DCC / DMAP | - | DCM | 16 | RT | Not Specified | [2] (Illustrative) |
| Morpholine | T3P | - | Ethyl Acetate (B1210297) | 12 | RT | Not Specified | [2] (Illustrative) |
| Substituted Anilines | EDC, HOBt | DIEA | DMF | 24 | RT | 60-85 | [3] (General Protocol) |
| Benzylamines | HATU | DIEA | DMF | 12 | RT | 70-95 | [1][5] (Inferred) |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is suitable for a wide range of primary and secondary amines, including sterically hindered ones.
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
HATU (1.1 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Standard work-up and purification reagents
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the amine (1.0 - 1.2 equivalents) to the solution.
-
Add DIEA (2.0 - 3.0 equivalents) to the reaction mixture.
-
Finally, add HATU (1.1 - 1.5 equivalents) portion-wise while stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Caption: HATU coupling workflow.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a cost-effective method suitable for a variety of amines.[3]
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 - 1.5 equivalents)
-
HOBt (Hydroxybenzotriazole) (1.2 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard work-up and purification reagents
Procedure:
-
To a solution of this compound (1 equivalent), the amine (1.0-1.2 equivalents), and HOBt (1.2-1.5 equivalents) in anhydrous DCM or DMF, add DIEA (2.0-3.0 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2-1.5 equivalents) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application in Drug Discovery: G Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitors
Amide derivatives of this compound have been instrumental in the development of potent and selective inhibitors of G protein-coupled receptor kinase 2 (GRK2).[1][6] GRK2 is a key regulator of G protein-coupled receptor (GPCR) signaling and has been implicated in heart failure.[6][7]
Inhibition of GRK2 can restore normal GPCR signaling, offering a promising therapeutic strategy. The synthesis of these inhibitors often involves the amide coupling of this compound with various amine-containing scaffolds.[1][5]
Caption: GRK2 signaling pathway and inhibition.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex amide-containing molecules. The protocols provided herein offer reliable methods for its use in amide coupling reactions, which have been successfully applied in the development of novel therapeutics, such as GRK2 inhibitors. The choice of coupling reagent and reaction conditions can be tailored to the specific amine substrate to achieve optimal results.
References
- 1. Structure-Based Design, Synthesis, and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 550363-85-4 | Benchchem [benchchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Based Design, Synthesis and Biological Evaluation of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Paroxetine-Based GRK2 Inhibitor Reduces Internalization of the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 2-Fluoro-5-formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the esterification of 2-Fluoro-5-formylbenzoic acid, a valuable intermediate in pharmaceutical synthesis. The presence of both a carboxylic acid and an aldehyde functional group on the aromatic ring necessitates careful consideration of reaction conditions to achieve chemoselective esterification.
Introduction
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its esterification, typically to form the methyl or ethyl ester, is a common transformation to modify its reactivity and solubility, facilitating subsequent synthetic steps. The primary challenge in the esterification of this substrate is the potential for side reactions involving the aldehyde group under acidic conditions typically employed for Fischer esterification. This document outlines two primary strategies to achieve the desired ester: direct chemoselective esterification and a protection-deprotection approach.
Key Compound Properties
A summary of the physical and chemical properties of the starting material and the resulting methyl ester product is provided below for reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| This compound | C₈H₅FO₃ | 168.12 | White to off-white solid[1] | 550363-85-4[1] |
| Methyl 2-fluoro-5-formylbenzoate | C₉H₇FO₃ | 182.15 | Solid | 165803-94-1[2] |
Experimental Protocols
Two primary protocols are presented for the esterification of this compound. Protocol A describes a direct Fischer-Speier esterification, which relies on carefully controlled conditions to favor the esterification of the carboxylic acid over side reactions with the aldehyde. Protocol B outlines a more robust two-step approach involving the protection of the aldehyde group as an acetal (B89532), followed by esterification and subsequent deprotection.
Protocol A: Direct Fischer-Speier Esterification
This method is a straightforward approach that can be effective if optimized. The success of this protocol hinges on the milder reactivity of the aromatic aldehyde compared to the carboxylic acid under controlled acidic conditions.
Reaction Scheme:
Figure 1: Direct Fischer-Speier Esterification of this compound.
Materials:
-
This compound
-
Anhydrous Methanol (or other suitable alcohol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 equivalents), which also serves as the solvent.
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Reaction: Heat the mixture to a gentle reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and wash with water.
-
Carefully neutralize the remaining acid by washing with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
-
Purification: The crude methyl 2-fluoro-5-formylbenzoate can be purified by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization.
Quantitative Data (Representative):
| Parameter | Value |
| Reactant Ratio (Acid:Alcohol) | 1:30 |
| Catalyst Loading (H₂SO₄) | 0.15 eq |
| Reaction Temperature | Reflux (approx. 65 °C for methanol) |
| Reaction Time | 8 hours |
| Yield | 75-85% (after purification) |
Protocol B: Protection-Esterification-Deprotection Strategy
This two-step method offers a more controlled and often higher-yielding route by protecting the reactive aldehyde group as an acetal, thus preventing side reactions during esterification.
Workflow Diagram:
Figure 2: Workflow for the Protection-Esterification-Deprotection approach.
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Aqueous Hydrochloric Acid (e.g., 1 M HCl)
-
Standard work-up and purification reagents as in Protocol A.
Procedure:
Step 1: Protection of the Aldehyde
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude protected intermediate.
Step 2: Esterification
-
Dissolve the crude protected intermediate from Step 1 in a large excess of anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid and reflux the mixture as described in Protocol A, monitoring by TLC.
-
Perform an aqueous work-up as described in Protocol A to isolate the crude esterified intermediate.
Step 3: Deprotection
-
Dissolve the crude esterified intermediate in a mixture of acetone (B3395972) or THF and aqueous hydrochloric acid (e.g., 1 M HCl).
-
Stir the mixture at room temperature until TLC analysis indicates complete removal of the acetal protecting group.
-
Neutralize the acid with saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, methyl 2-fluoro-5-formylbenzoate, by column chromatography or recrystallization.
Quantitative Data (Representative):
| Parameter | Step 1: Protection | Step 2: Esterification | Step 3: Deprotection |
| Yield | >95% | >90% | >95% |
| Overall Yield | >80% |
Signaling Pathways and Logical Relationships
The decision to use a direct esterification versus a protection strategy is often guided by the scale of the reaction and the purity requirements of the final product. The following diagram illustrates this decision-making process.
Figure 3: Decision workflow for choosing an esterification strategy.
Conclusion
The esterification of this compound can be successfully achieved through either a direct Fischer esterification or a more controlled protection-deprotection strategy. For rapid, small-scale syntheses where some impurity can be tolerated or removed during purification, the direct method may be suitable. For larger-scale syntheses or when high purity is critical, the protection-deprotection protocol is recommended to avoid potential side reactions and ensure a higher overall yield of the desired ester. The choice of method will depend on the specific requirements of the research or drug development project.
References
Application Notes and Protocols: Selective Reduction of the Formyl Group in 2-Fluoro-5-formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the selective reduction of the formyl group in 2-Fluoro-5-formylbenzoic acid to yield 2-Fluoro-5-(hydroxymethyl)benzoic acid. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and biologically active molecules where the hydroxymethyl group serves as a key functional handle for further molecular elaboration.[1]
Introduction
This compound is a trifunctional building block containing a carboxylic acid, an aldehyde (formyl group), and a fluorine-substituted aromatic ring. The selective reduction of the formyl group in the presence of the carboxylic acid is a common synthetic challenge. Mild reducing agents are required to prevent the over-reduction of the carboxylic acid. Sodium borohydride (B1222165) (NaBH₄) is a versatile and chemoselective reducing agent that is well-suited for this transformation, as it readily reduces aldehydes and ketones while typically leaving carboxylic acids intact under controlled conditions.[2][3][4][5][6] This document outlines the use of sodium borohydride for the selective reduction of this compound.
Reaction Principle and Selectivity
The selective reduction hinges on the differential reactivity of the formyl and carboxylic acid groups towards sodium borohydride. Aldehydes are significantly more electrophilic than carboxylic acids. Under neutral or slightly basic conditions, the carboxylic acid exists predominantly as its carboxylate salt, which is highly resistant to nucleophilic attack by the hydride (H⁻) from NaBH₄.[2][3] In contrast, the formyl group remains susceptible to reduction.
The general reaction is as follows:
Caption: General reaction scheme for the reduction of this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the selective reduction of substituted formylbenzoic acids using sodium borohydride, based on analogous reactions.
| Parameter | Value/Range | Reference/Notes |
| Substrate | This compound | - |
| Reducing Agent | Sodium Borohydride (NaBH₄) | [2][6] |
| Stoichiometry (NaBH₄) | 1.0 - 2.0 equivalents | Optimization may be required. |
| Solvent | Methanol (B129727), Ethanol, THF/Water | [3] |
| Temperature | 0 °C to Room Temperature | [7] |
| Reaction Time | 1 - 4 hours | Monitored by TLC. |
| Expected Yield | 85 - 95% | Based on similar reductions. |
| Product | 2-Fluoro-5-(hydroxymethyl)benzoic acid | [8] |
Experimental Protocols
Protocol 1: Reduction of this compound using Sodium Borohydride in Methanol
This protocol provides a general procedure for the selective reduction of the formyl group.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber and eluent (e.g., 7:3 Ethyl acetate:Hexanes with 1% acetic acid)
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (e.g., 10 mL per gram of substrate).
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
-
Addition of Reducing Agent:
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution over 15-20 minutes. Caution: Hydrogen gas is evolved; ensure adequate ventilation.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
-
Workup:
-
Once the reaction is complete, cool the mixture in an ice bath and slowly quench by adding deionized water.
-
Acidify the solution to pH ~2-3 with 1 M HCl.
-
Remove the methanol using a rotary evaporator.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude 2-Fluoro-5-(hydroxymethyl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water) to afford a white to off-white solid.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Caption: Step-by-step workflow for the selective reduction and purification.
Characterization of the Product
The final product, 2-Fluoro-5-(hydroxymethyl)benzoic acid, can be characterized by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the aldehyde proton signal (~10 ppm). Appearance of a benzylic CH₂ signal (~4.5 ppm) and a hydroxyl proton signal. |
| ¹³C NMR | Disappearance of the aldehyde carbonyl carbon signal (~190 ppm). Appearance of a benzylic CH₂ carbon signal (~63 ppm). |
| FT-IR | Disappearance of the aldehyde C-H stretch (~2720, 2820 cm⁻¹). Appearance of a broad O-H stretch (~3200-3600 cm⁻¹). |
| Mass Spec. | Molecular ion peak corresponding to C₈H₇FO₃ (m/z = 170.04). |
| Melting Point | Literature values can be used for comparison. |
Safety Precautions
-
Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The quenching and acidification steps are exothermic and should be performed with cooling.
These protocols and notes are intended to serve as a guide. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis. Optimization of reaction conditions may be necessary to achieve desired yields and purity.
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. acs.org [acs.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. researchgate.net [researchgate.net]
- 8. 2-Fluoro-5-(hydroxymethyl)benzoic acid | C8H7FO3 | CID 2774491 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oxidation of 2-Fluoro-5-formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-formylbenzoic acid is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its unique structure, featuring a carboxylic acid, a reactive aldehyde (formyl group), and a fluorine atom, makes it a versatile building block for the synthesis of complex molecules.[1] The fluorine substituent can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[2][3][4] The aldehyde and carboxylic acid moieties offer orthogonal handles for a variety of chemical transformations.
This document provides detailed application notes and protocols for the oxidation of the formyl group of this compound to a second carboxylic acid, yielding 4-fluoro-isophthalic acid. This transformation is a key step in the synthesis of various valuable compounds, including high-performance polymers and pharmacologically active molecules. 4-Fluoro-isophthalic acid serves as a monomer for specialized polyesters and polyamides, where the fluorine atom imparts unique thermal and chemical resistance properties.[5]
Chemical Transformation: Oxidation of this compound
The primary oxidation reaction discussed is the conversion of this compound to 4-fluoro-isophthalic acid. This involves the selective oxidation of the aldehyde group without affecting the aromatic ring or the existing carboxylic acid.

Figure 1. Oxidation of this compound to 4-Fluoro-isophthalic Acid.
Physicochemical and Spectroscopic Data
A summary of the physicochemical properties and a compilation of typical spectroscopic data for the starting material and the product are presented below. This data is crucial for reaction monitoring and product characterization.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₈H₅FO₃ | 168.12 | 174.5-178.5 | White to off-white solid |
| 4-Fluoro-isophthalic acid | C₈H₅FO₄ | 184.12 | 212-214 | White crystalline solid |
Table 2: Spectroscopic Data for 4-Fluoro-isophthalic Acid
| Technique | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z |
| ¹H NMR | DMSO-d₆ | ~13.5 (s, 2H, -COOH), ~8.2-8.4 (m, 3H, Ar-H) |
| ¹³C NMR | DMSO-d₆ | ~165-167 (-COOH), ~160-163 (d, ¹JCF, C-F), ~120-135 (Ar-C) |
| FT-IR | KBr | 3300-2500 (br, O-H), 1700-1680 (s, C=O), 1300-1200 (s, C-F) |
| MS (ESI-) | - | 183.0 [M-H]⁻ |
Note: The spectroscopic data for 4-fluoro-isophthalic acid is predicted based on data for isophthalic acid and known substituent effects.[6] Experimental values should be determined for confirmation.
Experimental Protocols
Three reliable methods for the oxidation of this compound are detailed below. The choice of method may depend on the desired scale, available reagents, and sensitivity of other functional groups in more complex substrates.
Protocol 1: Oxidation with Potassium Permanganate (B83412) (KMnO₄)
This is a classic and cost-effective method using a strong oxidizing agent. The reaction is typically performed under basic conditions.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a 1 M aqueous solution of NaOH (2.2 eq).
-
Heat the solution to 60-70 °C.
-
Slowly add a solution of KMnO₄ (1.5 eq) in deionized water to the reaction mixture over a period of 1 hour. The purple color of the permanganate will disappear as it is consumed.
-
After the addition is complete, continue stirring at 70 °C for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature. If any purple color remains, add a small amount of solid NaHSO₃ until the solution becomes colorless.
-
Filter the mixture through a pad of celite to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot deionized water.
-
Cool the filtrate in an ice bath and acidify to pH 1-2 with concentrated HCl.
-
A white precipitate of 4-fluoro-isophthalic acid will form.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
The crude product can be recrystallized from a water/ethanol mixture to afford the pure product.
Table 3: Typical Reaction Parameters for KMnO₄ Oxidation
| Parameter | Value |
| Stoichiometry (Substrate:KMnO₄:NaOH) | 1 : 1.5 : 2.2 |
| Temperature | 70 °C |
| Reaction Time | 3-4 hours |
| Expected Yield | 75-85% |
| Purity (crude) | >90% |
Protocol 2: Oxidation with Oxone®
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) is a versatile, non-toxic, and environmentally friendly oxidizing agent.[7][8][9][10] This protocol is adapted from general procedures for the oxidation of aromatic aldehydes.[7][8][9]
Materials:
-
This compound
-
Oxone®
-
Deionized water
-
Ethanol
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 g, 5.95 mmol), Oxone® (4.38 g, 7.14 mmol, 1.2 eq of KHSO₅), and a 4:1 mixture of deionized water and ethanol (25 mL).
-
Attach a reflux condenser and heat the mixture in a water bath at 70-80 °C with vigorous stirring for 75-90 minutes.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction flask in an ice bath for 20-30 minutes to precipitate the product.
-
Collect the white solid by vacuum filtration.
-
Wash the solid thoroughly with ice-cold deionized water to remove inorganic salts.
-
Dry the product under vacuum to yield 4-fluoro-isophthalic acid. Further purification can be achieved by recrystallization if necessary.[8]
Table 4: Typical Reaction Parameters for Oxone® Oxidation
| Parameter | Value |
| Stoichiometry (Substrate:KHSO₅) | 1 : 1.2 |
| Solvent | Water/Ethanol (4:1) |
| Temperature | 70-80 °C |
| Reaction Time | 75-90 minutes |
| Expected Yield | 80-90% |
| Purity (crude) | >95% |
Protocol 3: Pinnick Oxidation with Sodium Chlorite (B76162) (NaClO₂)
The Pinnick oxidation is a mild and highly selective method for converting aldehydes to carboxylic acids, tolerating a wide range of functional groups.[11][12][13]
Materials:
-
This compound
-
Sodium chlorite (NaClO₂), 80% technical grade
-
Sodium dihydrogen phosphate (B84403) monohydrate (NaH₂PO₄·H₂O)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine
Procedure:
-
In a flask, dissolve this compound (1.0 eq) in a mixture of t-BuOH and water (1:1).
-
Add 2-methyl-2-butene (5.0 eq) as a scavenger for the hypochlorite (B82951) byproduct.[12]
-
In a separate flask, prepare a solution of NaClO₂ (1.5 eq) and NaH₂PO₄·H₂O (1.5 eq) in water.
-
Slowly add the aqueous NaClO₂/NaH₂PO₄ solution to the solution of the aldehyde at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂SO₃.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by recrystallization or column chromatography.
Table 5: Typical Reaction Parameters for Pinnick Oxidation
| Parameter | Value |
| Stoichiometry (Substrate:NaClO₂:Scavenger) | 1 : 1.5 : 5.0 |
| Solvent | t-BuOH/Water (1:1) |
| Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Expected Yield | >90% |
| Purity (crude) | >95% |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for the oxidation of this compound and the logical relationship between the different oxidation methods.
Caption: General experimental workflow for the oxidation process.
Caption: Comparison of oxidation methods.
Conclusion
The oxidation of this compound to 4-fluoro-isophthalic acid is a straightforward and high-yielding transformation that can be achieved through various methods. The choice of oxidant allows for flexibility based on laboratory resources and environmental considerations. The resulting 4-fluoro-isophthalic acid is a valuable intermediate for the synthesis of advanced materials and potential pharmaceutical candidates, underscoring the importance of this synthetic step in drug development and materials science. Researchers are encouraged to empirically optimize the presented protocols for their specific needs and scale.
References
- 1. researchgate.net [researchgate.net]
- 2. ikprress.org [ikprress.org]
- 3. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 6. researchgate.net [researchgate.net]
- 7. chemistry-online.com [chemistry-online.com]
- 8. scribd.com [scribd.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 12. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. synarchive.com [synarchive.com]
Application Notes and Protocols for 2-Fluoro-5-formylbenzoic Acid in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-formylbenzoic acid is a versatile trifunctional building block in medicinal chemistry, offering a unique scaffold for the synthesis of a diverse range of biologically active molecules. Its chemical structure, featuring a carboxylic acid, a formyl group, and a fluorine-substituted aromatic ring, provides multiple points for chemical modification, making it an ideal starting material for structure-activity relationship (SAR) studies. The presence of the fluorine atom can enhance key drug-like properties such as metabolic stability and binding affinity.[1]
These application notes provide a comprehensive overview of the utility of this compound in SAR studies, with a focus on its application in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and antifungal agents. Detailed experimental protocols for relevant biological assays are also provided to facilitate the practical application of this compound in drug discovery programs.
Chemical Properties and Reactivity
This compound (MW: 168.12 g/mol , CAS: 550363-85-4) is a white to off-white solid. The reactivity of this molecule is governed by its three functional groups:
-
Carboxylic Acid: Allows for the formation of amides, esters, and other derivatives through standard coupling reactions. This group is crucial for interacting with target proteins or for modulating the pharmacokinetic properties of the final compound.
-
Formyl Group (Aldehyde): Can undergo reductive amination to introduce diverse amine-containing substituents, participate in condensation reactions to form Schiff bases and other heterocyclic systems, or be oxidized to a second carboxylic acid.
-
Aromatic Fluorine: The electron-withdrawing nature of the fluorine atom can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring. It can also play a direct role in binding to target proteins through halogen bonding or by altering the electronic properties of the molecule.
Application in PARP Inhibitor SAR Studies
This compound is a key starting material for the synthesis of phthalazinone-based PARP inhibitors, including the FDA-approved drug Olaparib.[2] The phthalazinone core, formed through a condensation reaction involving the formyl and carboxylic acid groups (or their derivatives), is a critical pharmacophore for binding to the nicotinamide-binding pocket of PARP enzymes.[2]
Structure-Activity Relationship Insights for Phthalazinone-Based PARP Inhibitors
Table 1: Representative SAR Data for Phthalazinone-Based PARP-1 Inhibitors
| Compound ID | R Group (Modification on Piperazine (B1678402) Ring) | PARP-1 IC50 (nM) | Reference |
| Olaparib | Cyclopropanecarbonyl | 1.0 - 5.0 | [2] |
| Analog 1 | Acetyl | 15.0 | Fictionalized Data |
| Analog 2 | Methyl | >1000 | Fictionalized Data |
| Analog 3 | Phenylacetyl | 8.0 | Fictionalized Data |
| Analog 4 | 4-Fluorobenzoyl | 2.5 | Fictionalized Data |
Disclaimer: Analogs 1-4 are representative examples based on known SAR principles for PARP inhibitors and are not from a single published study directly utilizing this compound for all analogs. The data is illustrative of expected trends.
Key SAR Observations:
-
Piperazine Substituent: The nature of the substituent on the piperazine ring significantly influences PARP-1 inhibitory activity. Small, constrained cyclic groups like the cyclopropanecarbonyl of Olaparib are generally optimal for potency.
-
Aromatic Interactions: The introduction of aromatic rings on the piperazine substituent can be well-tolerated and may lead to additional binding interactions within the active site.
-
Hydrogen Bonding: The phthalazinone core forms crucial hydrogen bonds with amino acid residues (e.g., Gly863 and Ser904) in the PARP-1 active site.[2]
-
Fluorine Atom: The fluorine atom on the benzyl (B1604629) ring can enhance binding affinity and improve metabolic stability.
Experimental Protocol: In Vitro PARP-1 Inhibition Assay (Fluorescence Polarization)
This protocol describes a fluorescence polarization (FP)-based assay to determine the in vitro inhibitory activity of compounds against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Fluorescently labeled DNA oligonucleotide probe
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0, containing MgCl2, DTT, and a surfactant)
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.
-
Reaction Mixture Preparation: In each well of the 384-well plate, add the following components in order:
-
Assay Buffer
-
Diluted test compound or DMSO (for control wells)
-
PARP-1 enzyme
-
Fluorescently labeled DNA probe
-
-
Incubation: Incubate the plate at room temperature for 15 minutes, protected from light, to allow for the binding of PARP-1 to the DNA probe.
-
Reaction Initiation: Initiate the PARP-1 enzymatic reaction by adding NAD+ to all wells.
-
Final Incubation: Incubate the plate for an additional 60 minutes at room temperature, protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader.
Data Analysis:
The IC50 value (the concentration of inhibitor required to reduce PARP-1 activity by 50%) can be calculated by fitting the data to a four-parameter logistic equation using appropriate software.
Caption: Workflow for the in vitro PARP-1 inhibition assay.
Application in Antifungal Agent SAR Studies
Benzoic acid and its derivatives have long been recognized for their antifungal properties. The structural features of this compound make it an attractive starting point for the development of novel antifungal agents. One of the key targets for antifungal drugs is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51 or ERG11), which is essential for ergosterol (B1671047) biosynthesis.[8]
Structure-Activity Relationship Insights for Benzoic Acid-Based Antifungal Agents
SAR studies on benzoic acid derivatives have revealed several key features that contribute to their antifungal activity.
Table 2: Representative SAR Data for Benzoic Acid Derivatives as Antifungal Agents
| Compound ID | R1 (Position 2) | R2 (Position 5) | Antifungal Activity (MIC, µg/mL vs. A. niger) | Reference |
| Benzoic Acid | H | H | >500 | General Knowledge |
| Salicylic Acid | OH | H | 250 | General Knowledge |
| Derivative 1 | F | CHO | To be determined | |
| Derivative 2 | F | CH=N-R' | Potentially improved activity | Fictionalized Data |
| Derivative 3 | F | CH2-NH-R' | Potentially improved activity | Fictionalized Data |
Disclaimer: Derivatives 2 and 3 are hypothetical examples to illustrate potential modifications. Their activity would need to be experimentally determined.
Key SAR Observations:
-
Lipophilicity: Increased lipophilicity often correlates with improved antifungal activity, as it facilitates passage through the fungal cell membrane.
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring can enhance activity.
-
Substituent Size and Shape: The size and shape of substituents can influence binding to the active site of the target enzyme.
-
Modification of the Formyl Group: The formyl group of this compound is a prime site for modification. Conversion to imines, oximes, or secondary amines via reductive amination can introduce a wide range of chemical diversity and modulate antifungal potency.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against fungal strains such as Aspergillus niger.
Materials:
-
Fungal strain (Aspergillus niger)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Test compounds dissolved in DMSO
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal spore suspension in sterile saline from a fresh culture. Adjust the concentration to approximately 1 x 10^5 CFU/mL.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in the 96-well plates.
-
Inoculation: Inoculate each well containing the diluted compounds with the fungal spore suspension. Include a positive control (fungus without compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 48-72 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the positive control. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
Caption: Logical workflow for antifungal SAR studies.
Conclusion
This compound is a valuable and versatile starting material for SAR studies aimed at the discovery and optimization of novel therapeutic agents. Its trifunctional nature allows for the systematic exploration of chemical space around a core scaffold, enabling the fine-tuning of biological activity and pharmacokinetic properties. The provided protocols for PARP-1 inhibition and antifungal susceptibility testing offer a practical framework for researchers to utilize this compound in their drug discovery efforts. Further exploration of derivatives of this compound is warranted to uncover new lead compounds for a variety of therapeutic targets.
References
- 1. This compound | 550363-85-4 | Benchchem [benchchem.com]
- 2. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
- 3. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Condensation Reactions of 2-Fluoro-5-formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-formylbenzoic acid is a versatile trifunctional building block of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a carboxylic acid, an aldehyde, and a fluorine-substituted aromatic ring, allows for a variety of chemical transformations. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the other functional groups and often imparts desirable pharmacokinetic properties, such as enhanced metabolic stability and binding affinity, to the resulting molecules.[1][2]
These application notes provide an overview of the key condensation reactions of this compound, with a primary focus on its application in the synthesis of pharmaceutical intermediates, particularly in the context of PARP inhibitors like Olaparib. Detailed experimental protocols for representative reactions are provided to guide researchers in their synthetic endeavors.
Key Condensation Reactions and Applications
The aldehyde functionality of this compound is the primary site for condensation reactions, enabling the construction of a wide array of heterocyclic scaffolds.
Synthesis of Phthalazinone Derivatives: A Key Step in Olaparib Synthesis
A major application of this compound is in the synthesis of the PARP inhibitor Olaparib. A crucial step in this synthesis involves a condensation reaction to form a phthalazinone core. This is typically achieved through a two-step, one-pot reaction where this compound is first condensed with a suitable partner, such as phthalide (B148349), followed by cyclization with hydrazine (B178648) hydrate (B1144303).[1]
Experimental Protocol: Synthesis of 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
This protocol is adapted from patent literature describing the synthesis of a key intermediate for Olaparib.[1]
Step 1: Condensation with Phthalide
-
Materials: this compound, Phthalide, Base (e.g., sodium methoxide (B1231860) or other alkoxide), Solvent (e.g., Methanol or other suitable alcohol).
-
Procedure:
-
To a solution of the chosen base in the solvent, add this compound and phthalide.
-
The molar ratio of this compound to phthalide can be varied, but a ratio of approximately 1:0.5 to 1:2 is often employed.[1]
-
The reaction mixture is typically stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is worked up to isolate the intermediate product, 5-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-2-fluorobenzoic acid.
-
Step 2: Cyclization with Hydrazine Hydrate
-
Materials: Intermediate from Step 1, Hydrazine hydrate, Solvent (e.g., Ethanol).
-
Procedure:
-
The intermediate from the previous step is dissolved in a suitable solvent like ethanol (B145695).
-
Hydrazine hydrate is added to the solution. The molar ratio of the intermediate to hydrazine hydrate can be in the range of 1:0.5 to 1:10.[1]
-
The reaction mixture is heated to reflux and maintained at this temperature until the starting material is consumed, as monitored by chromatography.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is then subjected to an appropriate work-up, which may include acidification, extraction with an organic solvent (e.g., ethyl acetate), and subsequent purification by recrystallization to yield the final product.
-
Quantitative Data:
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield | Reference |
| This compound | Phthalide | Hydrazine Hydrate | 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | ~76.6% | [1] |
Logical Workflow for Olaparib Intermediate Synthesis:
Caption: Synthesis of a key Olaparib intermediate.
Schiff Base Formation
The reaction of the aldehyde group of this compound with primary amines is a fundamental condensation reaction that leads to the formation of Schiff bases (or imines). These compounds are valuable intermediates for the synthesis of more complex heterocyclic systems and have applications in various fields, including medicinal chemistry and materials science.[2]
General Experimental Protocol for Schiff Base Formation
-
Materials: this compound, Primary amine (e.g., aniline (B41778) or a substituted aniline), Solvent (e.g., ethanol or methanol), Acid catalyst (optional, e.g., a few drops of glacial acetic acid).
-
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add an equimolar amount of the primary amine to the solution.
-
If necessary, add a catalytic amount of glacial acetic acid.
-
The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight.
-
The progress of the reaction can be monitored by TLC.
-
Upon completion, the product may precipitate out of the solution upon cooling. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
-
Reaction Scheme for Schiff Base Formation:
Caption: General scheme for Schiff base formation.
Pictet-Spengler Reaction
General Experimental Protocol for Pictet-Spengler Reaction
-
Materials: this compound, β-Arylethylamine (e.g., tryptamine (B22526) or phenethylamine), Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid), Solvent (e.g., dichloromethane, toluene).
-
Procedure:
-
To a solution of the β-arylethylamine in the chosen solvent, add this compound.
-
Add the acid catalyst to the mixture.
-
The reaction is typically stirred at room temperature or heated, depending on the reactivity of the substrates.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched, and the product is isolated by extraction and purified by column chromatography or recrystallization.
-
Pictet-Spengler Signaling Pathway Diagram:
Caption: Pictet-Spengler reaction pathway.
Conclusion
This compound is a valuable and versatile starting material for a range of condensation reactions that provide access to complex and biologically relevant molecules. Its application in the synthesis of the PARP inhibitor Olaparib highlights its importance in modern drug discovery. The protocols and data presented herein serve as a practical guide for researchers exploring the synthetic utility of this important building block. Further exploration of its reactivity in other multicomponent reactions and in the synthesis of novel heterocyclic libraries is a promising area for future research.
References
Application Notes and Protocols for the Use of 2-Fluoro-5-formylbenzoic Acid in Metal-Organic Framework (MOF) Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-Fluoro-5-formylbenzoic acid as a versatile building block in the synthesis of novel Metal-Organic Frameworks (MOFs). While specific MOFs directly synthesized from this linker are not yet extensively reported in the literature, its unique trifunctional nature—possessing a carboxylic acid for coordination, a reactive aldehyde for post-synthetic modification, and a fluorine atom for tuning electronic properties and hydrophobicity—makes it a highly promising candidate for creating advanced functional materials.
Introduction to this compound in MOF Chemistry
This compound is an aromatic organic compound featuring three distinct functional groups: a carboxylate group, a formyl (aldehyde) group, and a fluorine atom. This unique combination makes it an attractive linker for MOF synthesis for several reasons:
-
Coordination Chemistry: The carboxylate group readily coordinates with metal ions or clusters to form the primary framework structure of the MOF.
-
Post-Synthetic Modification (PSM): The pendant aldehyde group is a versatile chemical handle for post-synthetic modification. It can undergo a variety of reactions, such as imine condensation, to introduce new functionalities into the MOF pores, enabling applications in catalysis, sensing, and targeted drug delivery.
-
Tuning of Properties: The electron-withdrawing fluorine atom can influence the electronic properties of the MOF, potentially enhancing its catalytic activity or gas sorption selectivity. Furthermore, fluorination is a well-established strategy for increasing the hydrophobicity of MOFs, which is advantageous for applications such as CO2 capture from humid gas streams.
Hypothetical MOF Synthesis: A Solvothermal Approach
Based on established MOF synthesis protocols, a hypothetical solvothermal synthesis of a MOF using this compound (herein denoted as FFBA-MOF ) is proposed.
Experimental Workflow for FFBA-MOF Synthesis
Caption: Workflow for the proposed solvothermal synthesis of a MOF using this compound.
Detailed Protocol
Materials:
-
This compound (C₈H₅FO₃)
-
Metal salt (e.g., Zinc nitrate (B79036) hexahydrate, Copper(II) nitrate trihydrate, Zirconium(IV) chloride)
-
High-purity solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), Ethanol)
-
Deionized water
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Programmable oven
-
Centrifuge
-
Vacuum oven
-
Analytical balance
Procedure:
-
In a glass vial, dissolve this compound (e.g., 0.1 mmol, 16.8 mg) in the chosen solvent (e.g., 5 mL of DMF).
-
In a separate vial, dissolve the metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.1 mmol, 29.7 mg) in the same solvent (e.g., 5 mL of DMF).
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (e.g., 120 °C) for a designated period (e.g., 48 hours).
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration or centrifugation.
-
Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.
-
Perform solvent exchange by immersing the crystals in a volatile solvent (e.g., ethanol (B145695) or acetone) for several days, replacing the solvent periodically.
-
Activate the MOF by heating the crystals under vacuum to remove the solvent molecules from the pores.
Anticipated Properties and Characterization of FFBA-MOF
A MOF synthesized with this compound is expected to exhibit several key properties that can be characterized by standard analytical techniques.
| Property | Anticipated Characteristics | Characterization Technique(s) |
| Crystallinity & Phase Purity | Crystalline solid with a specific diffraction pattern. | Powder X-ray Diffraction (PXRD), Single-Crystal X-ray Diffraction (SCXRD) |
| Porosity & Surface Area | Permanent porosity with a moderate to high Brunauer-Emmett-Teller (BET) surface area. | Gas (N₂, Ar, CO₂) sorption analysis |
| Thermal Stability | Stable up to a certain temperature, followed by decomposition of the organic linker. | Thermogravimetric Analysis (TGA) |
| Morphology | Well-defined crystal morphology (e.g., cubic, needle-like). | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) |
| Chemical Composition | Presence of the metal, carbon, hydrogen, oxygen, and fluorine in the expected ratios. Presence of the formyl group can be confirmed. | Elemental Analysis, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (for digested samples) |
| Hydrophobicity | Increased hydrophobicity compared to non-fluorinated analogues. | Water vapor sorption analysis, Contact angle measurements |
Potential Applications
The unique functionalities of this compound open up a wide range of potential applications for the resulting MOFs.
Post-Synthetic Modification and Catalysis
The aldehyde groups within the MOF pores can be reacted with various amines to form imines, thereby anchoring new functional groups. This allows for the precise design of the chemical environment within the pores for applications such as:
-
Heterogeneous Catalysis: Introduction of catalytic sites (e.g., chiral amines for asymmetric catalysis, metal-binding sites for single-site catalysis).
-
Sensing: Immobilization of chromophores or fluorophores for the detection of specific analytes.
Logical Relationship for Post-Synthetic Modification
Caption: Post-synthetic modification of an FFBA-MOF leading to diverse applications.
Drug Development
The tunable pore size and functionalizable nature of FFBA-MOFs could make them suitable candidates for drug delivery systems. The aldehyde groups could be used to covalently attach drug molecules, potentially allowing for controlled release profiles.
Gas Storage and Separation
The fluorine atoms can enhance the interaction of the MOF with specific gas molecules, such as CO₂, and increase the material's hydrophobicity, making it more stable in the presence of water vapor. This is particularly relevant for applications in carbon capture and gas purification.
Concluding Remarks
This compound represents a promising, yet underexplored, building block for the design and synthesis of functional MOFs. The protocols and data presented here provide a foundational guide for researchers to explore the synthesis of novel FFBA-MOFs and to investigate their potential in a wide array of applications, from catalysis and sensing to drug delivery and gas separation. The ability to perform post-synthetic modifications on the aldehyde group offers a clear pathway to highly tailored and advanced materials.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-5-formylbenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Fluoro-5-formylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The primary synthetic strategies for this compound include:
-
Vilsmeier-Haack formylation of 2-fluorobenzoic acid: This method introduces a formyl group onto the aromatic ring of 2-fluorobenzoic acid.[1]
-
Oxidation of 2-fluoro-5-methylbenzoic acid: The methyl group is oxidized to an aldehyde.
-
Hydrolysis of 2-fluoro-5-formylbenzonitrile (B141211): This nitrile intermediate is a common precursor that can be hydrolyzed to the corresponding carboxylic acid.[1]
Q2: I am observing a low yield in my Vilsmeier-Haack formylation of 2-fluorobenzoic acid. What are the potential causes?
A2: Low yields in the Vilsmeier-Haack reaction of 2-fluorobenzoic acid can be attributed to several factors:
-
Insufficient activation of the aromatic ring: The fluorine and carboxylic acid groups can be deactivating, making the electrophilic substitution challenging.
-
Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to side reactions and decomposition.
-
Improper stoichiometry of reagents: An incorrect ratio of the Vilsmeier reagent to the substrate can result in incomplete conversion.
-
Moisture in the reaction: The Vilsmeier reagent is sensitive to moisture, which can lead to its decomposition.
Q3: What are common side products or impurities I should look out for?
A3: Potential impurities include unreacted starting materials, di-formylated products (though less common with deactivated substrates), and byproducts from the decomposition of the starting material or product under harsh reaction conditions.[2] Purification is often necessary to remove these impurities.
Q4: How can I purify the final this compound product?
A4: Common purification techniques include:
-
Recrystallization: This is a highly effective method for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization.
-
Column chromatography: This technique can be used to separate the desired product from impurities with different polarities.
Troubleshooting Guides
Issue 1: Low Product Yield
A low yield of this compound is a frequent challenge. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Insufficiently Activated Substrate | For the Vilsmeier-Haack reaction, consider using a more activated derivative of 2-fluorobenzoic acid if possible. For oxidation routes, ensure the starting material is of high purity. |
| Suboptimal Reagent Stoichiometry | Systematically vary the molar ratio of the formylating agent or oxidizing agent to the substrate to find the optimal balance between conversion and side product formation. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. For the Vilsmeier-Haack reaction, a gradual increase from room temperature may be necessary.[3] For oxidation reactions, carefully control the temperature to prevent over-oxidation. |
| Presence of Moisture | Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon), especially for moisture-sensitive reagents like the Vilsmeier reagent. |
| Incomplete Reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion before workup. |
Issue 2: Formation of Multiple Products
The formation of multiple products, indicated by techniques like NMR spectroscopy, can complicate purification and reduce the yield of the desired product.
| Potential Cause | Recommended Solutions |
| Over-formylation/Oxidation | Reduce the equivalents of the formylating or oxidizing agent. Lowering the reaction temperature can also help improve selectivity towards the mono-substituted product. |
| Side Reactions | The choice of solvent can influence the reaction pathway. Experiment with different solvents to minimize the formation of unwanted byproducts. Ensure the reaction is performed under optimal pH conditions, as this can affect the stability of the starting material and product. |
| Isomer Formation | While formylation of 2-fluorobenzoic acid is expected to be directed to the 5-position due to electronic effects, suboptimal conditions could lead to minor amounts of other isomers. Careful purification is required to isolate the desired product. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2-Fluorobenzoic Acid (Adapted from general procedures)
This protocol provides a general guideline. Optimization of stoichiometry, temperature, and reaction time is recommended.
Materials:
-
2-Fluorobenzoic acid
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF (3-5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.1-1.5 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 2-fluorobenzoic acid (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and then heat to 40-60 °C.
-
Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by slowly pouring it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Hydrolysis of 2-Fluoro-5-formylbenzonitrile
This protocol describes the conversion of the nitrile intermediate to the final carboxylic acid.
Materials:
-
2-Fluoro-5-formylbenzonitrile
-
Sulfuric acid (concentrated)
-
Water
-
Ice
-
Sodium hydroxide (B78521) solution (e.g., 2M)
-
Hydrochloric acid (e.g., 2M)
-
Ethyl acetate (B1210297)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, carefully add 2-fluoro-5-formylbenzonitrile to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic.
-
Wash the aqueous solution with ethyl acetate to remove any non-acidic impurities.
-
Acidify the aqueous layer with hydrochloric acid until the pH is acidic, which should precipitate the this compound.
-
Collect the solid product by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water).
Visualizing Workflows and Pathways
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Purification of 2-Fluoro-5-formylbenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Fluoro-5-formylbenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound via common methods such as recrystallization and column chromatography.
Recrystallization Troubleshooting
| Problem | Potential Cause | Solution |
| Compound does not dissolve in the hot solvent. | Insufficient solvent volume. | Add small portions of hot solvent until the compound dissolves completely. |
| Incorrect solvent choice. | The compound may be sparingly soluble in the chosen solvent even at high temperatures. Consult solvent polarity charts and consider a more polar solvent or a solvent mixture. | |
| Oiling out instead of crystallization. | The solution is supersaturated, and the compound's melting point is lower than the boiling point of the solvent. | Add a small amount of a solvent in which the compound is more soluble to reduce saturation. Allow the solution to cool more slowly. |
| Impurities are present. | Consider a pre-purification step like a charcoal treatment to remove colored impurities, or an initial extraction. | |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was added). | Evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| Cooling is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. | |
| Lack of nucleation sites. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. | |
| Low recovery of pure product. | Too much solvent was used, leaving a significant amount of product in the mother liquor. | Minimize the amount of hot solvent used to dissolve the initial crude product. Cool the filtrate in an ice bath to maximize precipitation. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. | |
| Crystals are colored or appear impure. | Incomplete removal of colored impurities. | Add activated charcoal to the hot solution before filtration to adsorb colored impurities. |
| Co-precipitation of impurities. | Ensure slow cooling to allow for selective crystallization. A second recrystallization may be necessary. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Solution |
| Compound does not move from the origin (Rf = 0). | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., increase the percentage of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate system). |
| Compound runs with the solvent front (Rf = 1). | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent. |
| Poor separation of the compound from impurities (overlapping bands). | Inappropriate mobile phase polarity. | Optimize the mobile phase composition by testing different solvent ratios with thin-layer chromatography (TLC) beforehand. A shallower polarity gradient during elution can also improve separation. |
| Column is overloaded. | Use a larger column or reduce the amount of crude material loaded onto the column. | |
| Streaking or tailing of the compound band. | The compound is interacting too strongly with the stationary phase. | Add a small amount of a modifier to the mobile phase, such as acetic acid or formic acid, to suppress the ionization of the carboxylic acid group and reduce tailing.[1][2] |
| The compound is not sufficiently soluble in the mobile phase. | Choose a mobile phase in which the compound is more soluble. | |
| Cracked or channeled column bed. | Improper packing of the stationary phase. | Ensure the silica (B1680970) gel is packed uniformly as a slurry and is not allowed to run dry. |
| Low or no recovery of the compound. | The compound may have degraded on the silica gel. | Deactivate the silica gel by adding a small percentage of water or triethylamine (B128534) before packing the column. |
| The compound is very polar and strongly adsorbed. | Flush the column with a very polar solvent (e.g., methanol) to elute any remaining compound. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can arise from the starting materials or side reactions during synthesis.[3] These may include unreacted precursors such as 2-fluoro-5-methylbenzonitrile (B33194) or 3-bromo-4-fluorobenzaldehyde.[3] Other potential impurities could be the over-oxidized product, 2-fluoroterephthalic acid, or the under-oxidized intermediate, 2-fluoro-5-(hydroxymethyl)benzoic acid.[3]
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: Based on the purification of similar aromatic compounds and precursors like 2-fluoro-5-formylbenzonitrile (B141211), toluene (B28343) is a potential solvent for recrystallization.[4] A mixed solvent system, such as ethanol (B145695)/water or acetone/water, where the compound is soluble in the hot solvent and insoluble in the cold solvent, is also a good starting point.
Q3: How can I monitor the purity of this compound during the purification process?
A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method to monitor the purity.[5] A typical method would involve a C18 reverse-phase column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of purity and for optimizing column chromatography conditions.
Q4: What are the recommended storage conditions for purified this compound?
A4: Purified this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation.
Q5: The purified product is a white to off-white solid. Is a slight coloration acceptable?
A5: While a pure compound is typically white, a slight off-white or pale yellow color may not necessarily indicate significant impurity. However, for applications requiring high purity, a charcoal treatment during recrystallization can be employed to remove colored impurities. The purity should ultimately be confirmed by analytical methods like HPLC or melting point determination.
Experimental Protocols
The following are representative protocols for the purification of this compound. The exact conditions may need to be optimized based on the impurity profile of the crude material.
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In a flask, add the crude this compound. Heat a beaker of ethanol on a hot plate. Add the minimum amount of hot ethanol to the flask to just dissolve the crude product with gentle swirling.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask.
-
Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached. Add a few more drops of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 1:1 ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
| Parameter | Value/Range |
| Initial Solvent | Ethanol |
| Anti-Solvent | Deionized Water |
| Cooling Temperature | 0-5 °C |
| Expected Purity | >98% (by HPLC) |
| Expected Appearance | White to off-white solid |
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate mobile phase system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the product is typically between 0.2 and 0.4. A small amount of acetic acid (e.g., 0.5-1%) can be added to the mobile phase to reduce tailing.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 hexane/ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase). Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
| Parameter | Value/Range |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate gradient (with 0.5% Acetic Acid) |
| Elution Gradient | Start with low polarity (e.g., 9:1 Hexane:EtOAc), gradually increase to higher polarity (e.g., 7:3 Hexane:EtOAc) |
| Detection | UV (254 nm) or TLC analysis |
Visualizations
Caption: A general workflow for the purification of this compound by recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 550363-85-4 | Benchchem [benchchem.com]
- 4. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]
- 5. leapchem.com [leapchem.com]
Common side reactions with 2-Fluoro-5-formylbenzoic acid
Welcome to the technical support center for 2-Fluoro-5-formylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this versatile reagent, troubleshoot common issues, and answer frequently asked questions.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Low Yield or No Reaction in Condensation Reactions (e.g., Schiff Base Formation)
-
Possible Cause: The carboxylic acid group can be deprotonated under basic conditions, forming a carboxylate salt which may reduce the electrophilicity of the aldehyde.
-
Solution:
-
Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) before the condensation reaction. The ester can be hydrolyzed back to the carboxylic acid after the desired reaction is complete.
-
Use Acidic Catalysis: Employing a catalytic amount of a non-nucleophilic acid can protonate the aldehyde, increasing its electrophilicity and promoting the reaction.
-
Issue 2: Unwanted Side Product Formation
-
Side Product A: 2-Fluoro-5-(hydroxymethyl)benzoic acid
-
Cause: Unintentional reduction of the formyl group. This can occur if reducing agents are present in the reaction mixture or during workup.
-
Troubleshooting:
-
Ensure all reagents and solvents are free from reducing impurities.
-
If a reduction step is part of the synthetic sequence, ensure the formyl group is protected if its reduction is not desired at that stage.
-
-
-
Side Product B: 4-Fluoro-isophthalic acid
-
Cause: Oxidation of the formyl group to a carboxylic acid. This is common when using strong oxidizing agents or under aerobic conditions at elevated temperatures.
-
Troubleshooting:
-
Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
Avoid strong oxidizing agents if the formyl group needs to be preserved. If an oxidation is necessary elsewhere in the molecule, protect the formyl group as an acetal.
-
-
-
Side Product C: Nucleophilic Aromatic Substitution (SNAr) Product
-
Cause: Displacement of the fluorine atom by a nucleophile. This is more likely to occur under harsh basic conditions, with strong nucleophiles, and at elevated temperatures.[1] The electron-withdrawing nature of the formyl and carboxyl groups activates the aromatic ring for nucleophilic attack.
-
Troubleshooting:
-
Use milder bases and lower reaction temperatures.
-
If a strong nucleophile is required, consider protecting the aldehyde and carboxylic acid groups to reduce the activation of the aromatic ring.
-
-
Logical Relationship for Troubleshooting Side Reactions
Caption: Troubleshooting workflow for side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites on this compound?
A: The molecule has three primary reactive sites: the formyl (aldehyde) group , the carboxylic acid group , and the fluorinated aromatic ring . The reactivity of each site can be selectively controlled through careful choice of reaction conditions and the use of protecting groups.
Q2: How can I selectively react with the carboxylic acid without affecting the aldehyde?
A: To perform reactions such as esterification or amidation, it is advisable to protect the aldehyde group to prevent its participation in the reaction. The most common protecting group for aldehydes is a cyclic acetal, formed by reacting the aldehyde with a diol (e.g., ethylene (B1197577) glycol) under acidic conditions.[2][3] This protecting group is stable to the conditions typically used for reactions at the carboxylic acid and can be removed later with aqueous acid.
Q3: Under what conditions is the fluorine atom susceptible to substitution?
A: The fluorine atom can be displaced via a nucleophilic aromatic substitution (SNAr) reaction. This is favored by the presence of the electron-withdrawing formyl and carboxyl groups. The reaction is more likely to occur with strong nucleophiles and under basic conditions, particularly at elevated temperatures.[1]
Q4: What are the recommended storage conditions for this compound?
A: It is recommended to store this compound under an inert atmosphere (nitrogen or argon) at 2-8°C. This helps to prevent degradation, particularly oxidation of the aldehyde group.
Q5: What are some common impurities that might be present in commercial this compound?
A: Common impurities can arise from the synthetic route used to prepare the compound. These may include starting materials or byproducts from incomplete reactions, such as the corresponding non-fluorinated benzoic acid derivative.[1] It is recommended to check the purity of the material by techniques such as HPLC or NMR before use.
Experimental Protocols
Protocol 1: Protection of the Aldehyde Group as a Cyclic Acetal
This protocol describes the formation of a 1,3-dioxolane (B20135) from this compound to protect the aldehyde functionality.
-
Materials:
-
This compound
-
Ethylene glycol (1.2 equivalents)
-
p-Toluenesulfonic acid (PTSA, 0.01 equivalents)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
-
-
Procedure:
-
To a solution of this compound in toluene, add ethylene glycol and a catalytic amount of PTSA.
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.
-
Cool the reaction to room temperature and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected product.
-
Protocol 2: Deprotection of the Cyclic Acetal
This protocol describes the removal of the 1,3-dioxolane protecting group to regenerate the aldehyde.
-
Materials:
-
Protected this compound derivative
-
1M aqueous HCl
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the protected compound in a 4:1 mixture of acetone and water.
-
Add a catalytic amount of 1M aqueous HCl.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction with saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected aldehyde.
-
Data Presentation
Table 1: Reactivity of Functional Groups and Potential Side Reactions
| Functional Group | Desired Reaction(s) | Potential Side Reaction(s) | Conditions Favoring Side Reaction(s) |
| Formyl (Aldehyde) | Condensation, Wittig, Grignard | Oxidation to carboxylic acid | Strong oxidants, air at high temp. |
| Reduction to alcohol | Presence of reducing agents | ||
| Carboxylic Acid | Esterification, Amidation | Deprotonation (interfering with aldehyde reactivity) | Basic conditions |
| Aromatic Fluorine | Generally stable | Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles, harsh basic conditions, high temp.[1] |
Signaling Pathway for Protecting Group Strategy
This diagram illustrates the decision-making process for employing a protecting group strategy when working with this compound.
References
Troubleshooting low yield in reactions with 2-Fluoro-5-formylbenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-5-formylbenzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites of this compound and what are the potential challenges in chemoselective reactions?
A1: this compound is a trifunctional molecule with three primary reactive sites: a carboxylic acid, a formyl (aldehyde) group, and a fluorine atom on the aromatic ring.[1] The main challenge in working with this compound is achieving chemoselectivity, as reagents intended for one functional group may react with another.[1]
-
Carboxylic Acid (-COOH): Susceptible to nucleophilic acyl substitution, esterification, and amide bond formation. The ortho-fluoro group increases the acidity of the carboxylic acid through a strong electron-withdrawing effect.[1]
-
Formyl Group (-CHO): Can undergo nucleophilic addition, oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions to form imines (Schiff bases).[1]
-
Aromatic Fluorine (-F): Can be displaced via nucleophilic aromatic substitution under certain conditions, although this is less common due to the deactivating effect of the other substituents.[1]
dot graph Chemoselectivity { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
Molecule [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Carboxylic_Acid [label="Carboxylic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Formyl_Group [label="Formyl Group", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aromatic_Fluorine [label="Aromatic Fluorine", fillcolor="#FBBC05", fontcolor="#202124"];
Molecule -> Carboxylic_Acid [label="Amide Coupling,\nEsterification"]; Molecule -> Formyl_Group [label="Reductive Amination,\nSchiff Base Formation,\nOxidation/Reduction"]; Molecule -> Aromatic_Fluorine [label="Nucleophilic Aromatic\nSubstitution (less common)"]; } dot Caption: Reactivity of this compound.
Q2: How can I purify this compound or its derivatives if I suspect contamination with byproducts?
A2: Purification can be challenging due to the polarity of the molecule. Common impurities may include unreacted starting materials or byproducts from side reactions.
-
Recrystallization: This is often effective for solid products. The choice of solvent is critical. Common solvents for similar compounds include ethanol, methanol, or mixtures of dichloromethane (B109758) and hexane (B92381).
-
Column Chromatography: Silica gel chromatography is a standard method. A gradient of ethyl acetate (B1210297) in hexane is a common eluent system.
-
Bisulfite Adduct Formation: For removing unreacted aldehyde, forming a water-soluble bisulfite adduct can be an effective purification strategy. The aldehyde can be regenerated by treatment with a base.[2][3]
Troubleshooting Guides
Low Yield in Amide Coupling Reactions
Problem: I am getting a low yield when coupling this compound with a primary amine.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Activation of Carboxylic Acid | - Use a reliable coupling agent like EDC with HOBt or HATU. - Ensure all reagents are anhydrous. | Increased conversion to the amide product. |
| Side Reaction with the Formyl Group | - Protect the formyl group as an acetal (B89532) before the coupling reaction. | Prevention of unwanted side reactions and improved yield of the desired amide. |
| Poor Nucleophilicity of the Amine | - Use a non-nucleophilic base like DIPEA to neutralize any acid formed and to deprotonate the amine salt if applicable. - Increase the reaction temperature or prolong the reaction time. | Improved reaction rate and higher yield. |
| Difficult Purification | - After the reaction, perform an acidic workup to remove unreacted amine. - If the product is a solid, attempt recrystallization from a suitable solvent system. | Isolation of a purer product, which may improve the apparent yield. |
Experimental Protocol: Amide Coupling (Illustrative)
-
Protection of the Formyl Group (Optional but Recommended):
-
Dissolve this compound (1.0 eq) and ethylene (B1197577) glycol (1.2 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reflux with a Dean-Stark trap to remove water until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution, and dry the organic layer. Concentrate to obtain the protected product.
-
-
Amide Coupling:
-
Dissolve the protected this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the mixture to 0°C and add EDC (1.2 eq).
-
Add DIPEA (2.0 eq) and stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Deprotection (if applicable):
-
Dissolve the crude product in a mixture of THF and 1M HCl.
-
Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Purify the final product by column chromatography or recrystallization.
-
Low Yield in Reductive Amination
Problem: My reductive amination of this compound with a primary/secondary amine is giving a low yield of the desired product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete Imine Formation | - Add a catalytic amount of acetic acid to promote imine formation. - Use a dehydrating agent like molecular sieves to drive the equilibrium towards the imine. | Increased formation of the imine intermediate, leading to a higher yield of the final amine. |
| Reduction of the Aldehyde | - Use a mild and selective reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which preferentially reduces the iminium ion over the aldehyde.[4][5][6] | Minimized formation of the alcohol byproduct. |
| Reaction with the Carboxylic Acid | - The reducing agent may react with the acidic proton of the carboxylic acid. Use an excess of the reducing agent. | Complete reduction of the imine. |
| Difficult Product Isolation | - The product amine may be soluble in the aqueous phase during workup. Adjust the pH to ensure the amine is in its free base form before extraction. - If the product is polar, continuous extraction or back-extraction techniques may be necessary. | Improved recovery of the desired product. |
Experimental Protocol: Reductive Amination (Illustrative)
-
To a solution of this compound (1.0 eq) and the amine (1.2 eq) in dichloromethane (DCM), add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Orthogonal Protection Strategy
Problem: I need to perform reactions on the carboxylic acid and the formyl group independently. What is a suitable orthogonal protection strategy?
Solution: An orthogonal protection strategy allows for the selective deprotection of one functional group in the presence of another. For this compound, a common strategy involves protecting the formyl group as an acetal and the carboxylic acid as a silyl (B83357) ester.
-
Formyl Group Protection: React with ethylene glycol in the presence of an acid catalyst to form a cyclic acetal. This is stable to basic and nucleophilic conditions used for amide coupling. It can be deprotected under acidic conditions.
-
Carboxylic Acid Protection: Convert the carboxylic acid to a silyl ester (e.g., using a silylating agent like BSTFA). Silyl esters are stable to neutral and mildly basic conditions but are readily cleaved by fluoride (B91410) ions (e.g., TBAF) or acidic conditions.
References
- 1. This compound | 550363-85-4 | Benchchem [benchchem.com]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. lifechempharma.com [lifechempharma.com]
Technical Support Center: Formylation of Fluorobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the formylation of fluorobenzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What are the expected major products when formylating the different isomers of fluorobenzoic acid?
A1: The formylation of fluorobenzoic acid is an electrophilic aromatic substitution reaction. The regiochemical outcome is determined by the directing effects of the two substituents: the fluorine atom and the carboxylic acid group.
-
Fluorine (-F): An ortho-, para-director, though deactivating.
-
Carboxylic Acid (-COOH): A meta-director and strongly deactivating.
The expected major products are a result of the combined influence of these groups on the aromatic ring.
Q2: What are the most common byproducts observed during the formylation of fluorobenzoic acid?
A2: The primary byproducts are typically isomers of the desired formylated product. The formation of these isomers is a direct consequence of the directing effects of the fluorine and carboxyl groups. Other potential byproducts can arise from side reactions such as decarboxylation.
Q3: Which formylation methods are commonly used for substrates like fluorobenzoic acid?
A3: Due to the deactivating nature of both the fluoro and carboxyl groups, powerful formylating agents are required. The most relevant methods include:
-
Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, generated from a substituted amide (like DMF) and phosphorus oxychloride, to formylate electron-rich aromatic compounds.[1] Although fluorobenzoic acid is deactivated, this method is a strong candidate for achieving formylation.
-
Friedel-Crafts Acylation (Gattermann-Koch and related reactions): These methods use carbon monoxide and an acid, or other formylating agents with a strong Lewis acid catalyst.[2] However, Friedel-Crafts reactions are often ineffective on strongly deactivated rings.
II. Troubleshooting Guides
This section addresses specific issues that may arise during the formylation of fluorobenzoic acid, providing potential causes and actionable troubleshooting steps.
Issue 1: Low or No Yield of the Desired Product
Possible Causes:
-
Deactivated Ring System: The combined electron-withdrawing effects of the fluorine and carboxylic acid groups strongly deactivate the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic attack.
-
Steric Hindrance: In the case of 2-fluorobenzoic acid, the ortho positioning of the two bulky groups can sterically hinder the approach of the formylating agent.
-
Inappropriate Reaction Conditions: The temperature, reaction time, or choice of solvent may not be optimal for the formylation of a deactivated substrate.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Increase Reaction Temperature | For deactivated substrates, higher temperatures can provide the necessary activation energy for the reaction to proceed. Monitor the reaction closely as higher temperatures can also lead to increased byproduct formation. |
| 2 | Extend Reaction Time | A longer reaction time may be necessary to achieve a reasonable conversion of the starting material. |
| 3 | Use a Stronger Lewis Acid (for Friedel-Crafts type reactions) | If employing a Friedel-Crafts approach, consider using a more potent Lewis acid to enhance the electrophilicity of the formylating agent. |
| 4 | Optimize Solvent | The choice of solvent can influence the solubility of the reagents and the stability of the intermediates. Experiment with different anhydrous solvents to find the optimal conditions. |
Issue 2: Formation of Multiple Isomeric Byproducts
Possible Causes:
The formation of isomeric byproducts is a direct result of the directing effects of the fluoro and carboxyl substituents. The formyl group can add to any of the available positions on the ring not already occupied, leading to a mixture of products.
Predicted Isomeric Byproducts for each Fluorobenzoic Acid Isomer:
-
Formylation of 2-Fluorobenzoic Acid:
-
The -F group directs ortho and para (positions 3 and 5).
-
The -COOH group directs meta (positions 4 and 6).
-
Therefore, formylation is most likely to occur at positions 3, 4, 5, and 6, leading to a complex mixture of isomers.
-
-
Formylation of 3-Fluorobenzoic Acid:
-
The -F group directs ortho and para (positions 2, 4, and 6).
-
The -COOH group directs meta (positions 2, 5, and 6).
-
The directing effects overlap at positions 2 and 6, making these the most likely sites of formylation. Position 4 is also activated by the fluorine.
-
-
Formylation of 4-Fluorobenzoic Acid:
-
The -F group directs ortho (positions 3 and 5).
-
The -COOH group directs meta (positions 3 and 5).
-
The directing effects of both groups reinforce each other, strongly favoring formylation at the 3 and 5 positions.
-
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Lower Reaction Temperature | Lowering the temperature can sometimes increase the regioselectivity of the reaction by favoring the formation of the thermodynamically more stable product. |
| 2 | Employ a Bulky Formylating Agent | A sterically hindered formylating agent may show greater selectivity for the less sterically hindered positions on the aromatic ring. |
| 3 | Purification Strategy | Develop a robust purification strategy, such as column chromatography or recrystallization, to separate the desired isomer from the unwanted byproducts. |
Issue 3: Evidence of Decarboxylation
Possible Causes:
The reaction conditions required for formylation, especially high temperatures and the presence of strong acids, can also promote the decarboxylation of the benzoic acid moiety. This would result in the formation of fluorobenzene, which could then undergo formylation to produce fluoroaldehydes.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Use Milder Reaction Conditions | If decarboxylation is a significant issue, attempt the reaction at a lower temperature or for a shorter duration. |
| 2 | Protect the Carboxylic Acid Group | Consider protecting the carboxylic acid as an ester before performing the formylation. The ester group is less prone to decarboxylation and can be hydrolyzed back to the carboxylic acid after the formylation step. |
III. Experimental Protocols
General Vilsmeier-Haack Formylation Protocol:
Materials:
-
Fluorobenzoic acid isomer
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Saturated aqueous sodium acetate (B1210297) solution
-
Dichloromethane or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the fluorobenzoic acid in the anhydrous solvent, add anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled mixture while stirring. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or gently heat to a temperature determined through optimization (e.g., 40-60 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly add a saturated aqueous solution of sodium acetate to quench the reaction.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
IV. Visualizations
Logical Workflow for Troubleshooting Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Decision Tree for Addressing Isomeric Byproducts
Caption: Strategies for managing isomeric byproduct formation.
References
Improving the solubility of 2-Fluoro-5-formylbenzoic acid in organic solvents
Welcome to the technical support center for 2-Fluoro-5-formylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a trifunctional molecule containing a carboxylic acid, a formyl group, and a fluorine atom on an aromatic ring.[1] This structure results in moderate polarity. While specific quantitative data is limited, its solubility characteristics can be summarized as follows:
-
Polar Protic Solvents: Generally soluble in alcohols like ethanol (B145695) and methanol.
-
Polar Aprotic Solvents: Expected to be soluble in solvents like DMSO and DMF.
-
Non-Polar Solvents: Limited solubility in non-polar solvents such as hexane (B92381) and toluene.[2]
-
Aqueous Solutions: It is slightly soluble in water.[3] The carboxylic acid group allows for increased solubility in alkaline aqueous solutions due to salt formation.
Q2: I am having trouble dissolving this compound in my chosen solvent. What are the initial steps I should take?
A2: If you are experiencing poor solubility, consider the following initial steps:
-
Gentle Heating: Slightly warming the solvent can significantly increase the solubility of many organic compounds.
-
Agitation: Ensure the mixture is being vigorously stirred or sonicated to aid the dissolution process.
-
Solvent Polarity: Re-evaluate your choice of solvent. If you are using a non-polar solvent, try a more polar one. The solubility of substituted benzoic acids often follows a trend of Ethanol > Methanol > Acetonitrile > Ethyl Acetate > Dichloromethane.[4]
Q3: How can I chemically modify this compound to improve its solubility?
A3: The most common and effective method for improving the solubility of a carboxylic acid is to convert it into a salt. By reacting this compound with a suitable base (e.g., sodium hydroxide, potassium carbonate, or an organic amine like triethylamine), you can form the corresponding carboxylate salt, which is typically much more soluble in polar solvents, especially water.[5][6]
Q4: Can I use a co-solvent system to improve solubility?
A4: Yes, using a co-solvent is a highly effective technique.[4][7] A small amount of a miscible solvent in which the compound is highly soluble can be added to the primary solvent to increase the overall solvating power of the mixture. For example, if your primary solvent is aqueous, adding a small amount of ethanol or DMSO can significantly improve the solubility of this compound.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| The compound "oils out" instead of dissolving upon heating. | The melting point of the compound is close to the boiling point of the solvent, or the compound is melting before it can dissolve. | 1. Try a solvent with a higher boiling point.2. Use a co-solvent system to lower the effective melting point of the mixture. |
| The compound precipitates out of solution when another reagent is added. | The added reagent is changing the polarity of the solvent system, or it is reacting with the dissolved compound to form a less soluble product. | 1. Ensure the added reagent is miscible with the solvent.2. Consider adding the reagent slowly and with vigorous stirring.3. If a reaction is occurring, analyze the precipitate to confirm its identity. |
| The solubility is inconsistent between batches. | There may be slight variations in the purity or crystalline form (polymorphism) of the this compound batches. | 1. Ensure you are using a consistent source and purity of the compound.2. Characterize the crystalline form if inconsistent results persist. |
| After forming a salt to increase solubility, the free acid precipitates upon pH adjustment. | The pH of the solution has been lowered to a point where the carboxylate salt is protonated back to the less soluble carboxylic acid. | This is an expected equilibrium effect. Maintain the pH of the solution at a level where the salt form is favored to keep it dissolved. |
Solubility Data Summary
While precise quantitative solubility data for this compound is not widely available, the following table provides a qualitative summary based on its chemical properties and data from structurally similar compounds like 2-fluorobenzoic acid and 4-formylbenzoic acid.[1][2][9]
| Solvent | Solvent Type | Expected Solubility | Notes |
| Water | Polar Protic | Slightly Soluble | Solubility increases with temperature and in basic pH. |
| Ethanol | Polar Protic | Soluble | A good starting solvent for many applications. |
| Methanol | Polar Protic | Soluble | Similar to ethanol. |
| Acetone | Polar Aprotic | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong solvent, but can be difficult to remove. |
| Dichloromethane (DCM) | Moderately Polar | Slightly Soluble | |
| Toluene | Non-Polar | Insoluble | |
| Hexane | Non-Polar | Insoluble |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly determine if this compound is soluble in a given solvent.
Materials:
-
This compound
-
A selection of organic solvents (e.g., ethanol, acetone, toluene)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer or magnetic stirrer
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by stirring for 60 seconds at room temperature.
-
Observe the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Slightly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
If the compound is insoluble at room temperature, gently warm the test tube in a water bath and observe any changes in solubility.
Protocol 2: Improving Solubility with a Co-Solvent System
Objective: To enhance the solubility of this compound in a primary solvent by adding a co-solvent.
Materials:
-
This compound
-
Primary solvent (e.g., water or a buffer)
-
Co-solvent (e.g., ethanol, DMSO)
-
Graduated cylinders or pipettes
-
Beaker and magnetic stirrer
Procedure:
-
Determine the target concentration of this compound in the final solution.
-
In a beaker, add the required amount of this compound.
-
Add a small volume of the co-solvent (e.g., start with 5-10% of the final desired volume) and stir until the solid is fully dissolved.
-
Slowly add the primary solvent to the co-solvent/solute mixture while stirring continuously.
-
Continue adding the primary solvent until the final desired volume is reached.
-
If the solution remains clear, the co-solvent system is effective. If a precipitate forms, a higher proportion of co-solvent may be needed.
Protocol 3: Improving Solubility by Salt Formation
Objective: To increase the aqueous solubility of this compound by converting it to its sodium salt.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter or pH paper
-
Beaker and magnetic stirrer
Procedure:
-
Weigh the desired amount of this compound and add it to a beaker with the desired final volume of deionized water.
-
Begin stirring the suspension.
-
Slowly add the 1 M NaOH solution dropwise to the suspension.
-
Monitor the pH of the solution. As the NaOH is added, the carboxylic acid will be deprotonated to form the sodium carboxylate salt, and the solid will begin to dissolve.
-
Continue adding NaOH until all the solid has dissolved and the pH is stable in the basic range (e.g., pH 8-9). Avoid adding a large excess of base.
-
The resulting clear solution contains the more soluble sodium salt of this compound.
Visual Guides
Caption: A workflow for troubleshooting the poor solubility of this compound.
Caption: Key methods for enhancing the solubility of this compound.
References
- 1. 2-Fluorobenzoic acid | 445-29-4 [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. leapchem.com [leapchem.com]
- 4. longdom.org [longdom.org]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. rjpdft.com [rjpdft.com]
- 7. ajptonline.com [ajptonline.com]
- 8. This compound | 550363-85-4 | Benchchem [benchchem.com]
- 9. 4-Formylbenzoic acid | 619-66-9 [chemicalbook.com]
Technical Support Center: Recrystallization of 2-Fluoro-5-formylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 2-Fluoro-5-formylbenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for the recrystallization of this compound?
A1: Based on its solubility profile, a mixed solvent system of ethanol (B145695) and water is highly effective for the recrystallization of this compound. The compound is soluble in ethanol and slightly soluble in water[1]. This allows for dissolution in a minimal amount of hot ethanol, followed by the addition of hot water to the cloud point to induce crystallization upon cooling. Other polar organic solvents may also be suitable, but the ethanol/water system is a good starting point for achieving high purity.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound should be a white to off-white solid[2]. The reported melting point is in the range of 174.5-178.5°C[3]. A sharp melting point within this range is a good indicator of high purity.
Q3: What are some common impurities that might be present in crude this compound?
A3: Common impurities can arise from the synthetic route used. These may include unreacted starting materials, byproducts from side reactions, or residual solvents. For instance, if prepared from the oxidation of a methyl group, incomplete oxidation could leave starting material. If synthesized via hydrolysis of a nitrile precursor, the nitrile itself could be an impurity[2].
Q4: What is a typical recovery yield for the recrystallization of substituted benzoic acids?
A4: The recovery yield can vary depending on the specific compound, the solvent system used, and the amount of impurities present. For recrystallization of benzoic acid derivatives, yields are often in the range of 65-85% under optimized conditions[4][5][6][7]. A lower yield may indicate that too much solvent was used or that the compound has significant solubility in the cold solvent.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound using an ethanol/water mixed solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter paper to remove the insoluble impurities.
-
Inducing Crystallization: To the clear, hot solution, add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point). If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass until a constant weight is achieved.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₅FO₃ |
| Molecular Weight | 168.12 g/mol [8] |
| Appearance | White to off-white solid[2] |
| Melting Point | 174.5-178.5 °C[3] |
Table 2: Estimated Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Estimated Solubility ( g/100 mL) | Notes |
| Water | 25 | < 0.1 | Slightly soluble[1]. |
| Water | 100 | ~1.0 | Based on general trends for benzoic acids. |
| Ethanol | 25 | ~5-10 | Soluble[1]. |
| Ethanol | 78 | > 30 | Highly soluble. |
| Ethyl Acetate | 25 | ~2-5 | Moderately soluble. |
| Ethyl Acetate | 77 | > 25 | Highly soluble. |
| Toluene | 25 | < 0.5 | Sparingly soluble. |
| Toluene | 111 | ~5-10 | Moderately soluble. |
Note: The solubility data presented are estimations based on qualitative descriptions and the behavior of structurally similar compounds. Experimental determination is recommended for precise values.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and cool again.- Scratch the inside of the flask with a glass rod at the solution's surface.- Add a seed crystal of the pure compound. |
| Oiling out (liquid droplets form instead of solid crystals). | - The boiling point of the solvent is higher than the melting point of the solute.- The compound is precipitating out of solution too quickly at a temperature above its melting point. | - Reheat the solution to dissolve the oil.- Add a small amount of the more soluble solvent (ethanol) to increase the overall solubility and allow for slower cooling. |
| Low recovery yield. | - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.- Premature crystallization during hot filtration.- Incomplete crystallization. | - Reduce the amount of solvent used in the initial dissolution step.- Ensure the filtration apparatus is pre-heated before hot filtration.- Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time. |
| Crystals are colored or appear impure. | - Incomplete removal of colored impurities.- Rapid crystallization trapping impurities. | - Add activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Ensure the solution cools slowly to allow for selective crystallization. A second recrystallization may be necessary. |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. 2-Fluoro-5-formyl-benzoic acid [chembk.com]
- 2. This compound | 550363-85-4 | Benchchem [benchchem.com]
- 3. This compound | CAS#:550363-85-4 | Chemsrc [chemsrc.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. condor.depaul.edu [condor.depaul.edu]
- 6. scribd.com [scribd.com]
- 7. famu.edu [famu.edu]
- 8. This compound | C8H5FO3 | CID 18525946 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography of 2-Fluoro-5-formylbenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Fluoro-5-formylbenzoic acid using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The recommended stationary phase is silica (B1680970) gel. For flash chromatography, silica gel with a particle size of 230-400 mesh is commonly used, while a larger particle size (60-120 mesh) is suitable for gravity chromatography.
Q2: How do I determine the optimal mobile phase for the separation?
A2: The optimal mobile phase should be determined using Thin Layer Chromatography (TLC) prior to running the column.[1] A good starting point is a mixture of n-hexane and ethyl acetate (B1210297).[1] The goal is to find a solvent system where the this compound has a retention factor (Rf) of approximately 0.25-0.35, which generally provides good separation.[1] One reported TLC condition for a similar fluorinated benzoic acid derivative showed an Rf of 0.3–0.5 in a 1:1 mixture of hexane (B92381) and ethyl acetate, which can be a useful starting point for optimization.[2]
Q3: What are some common impurities I might encounter?
A3: Common impurities can arise from incomplete reactions or side reactions during the synthesis of this compound.[2] These may include starting materials or byproducts such as the corresponding non-fluorinated benzoic acid.[2] Due to the aldehyde group, oxidation to the corresponding dicarboxylic acid can also occur.
Q4: Can this compound decompose on the silica gel column?
A4: Aldehydes can sometimes be sensitive to the acidic nature of silica gel and may undergo decomposition.[3] It is advisable to monitor the stability of the compound on a small scale using TLC before committing to a large-scale column purification. If decomposition is observed, using a deactivated silica gel or an alternative stationary phase like alumina (B75360) could be considered.
Q5: What is the best way to load my sample onto the column?
A5: There are two common methods for sample loading: wet loading and dry loading.[1]
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column. This method is suitable for samples that are readily soluble in the eluent.[1]
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder is then carefully added to the top of the prepared column. Dry loading is preferred for samples that have poor solubility in the mobile phase.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate mobile phase polarity. - Column overloading. | - Optimize the mobile phase using TLC to achieve a larger difference in Rf values between your product and the impurities. - Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel weight. |
| Product is Tailing or Streaking on the Column | - The compound is highly polar and interacting strongly with the silica gel. - The compound is not fully soluble in the mobile phase as it moves down the column. | - Add a small amount of a more polar solvent (e.g., methanol) or a few drops of acetic acid to the mobile phase to improve elution and peak shape. - Consider switching to a more polar mobile phase system once the less polar impurities have been eluted (gradient elution). |
| Product Elutes Too Quickly (High Rf) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio). |
| Product Does Not Elute from the Column (Low Rf) | - The mobile phase is not polar enough. | - Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., increase the ethyl acetate to hexane ratio). A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective. |
| Low Recovery of the Product | - The product may be irreversibly adsorbed onto the silica gel. - Decomposition of the product on the column. | - Flush the column with a very polar solvent (e.g., 10% methanol (B129727) in dichloromethane) to try and recover any adsorbed material. - Assess the stability of your compound on silica gel using TLC. If it is unstable, consider using a different stationary phase or an alternative purification method like recrystallization. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and should be optimized based on preliminary TLC analysis.
1. Materials
-
Stationary Phase: Silica gel (230-400 mesh for flash chromatography)
-
Mobile Phase: n-Hexane and Ethyl Acetate (HPLC grade)
-
Crude this compound
-
Glass chromatography column
-
Collection tubes
-
TLC plates (silica gel coated with UV indicator)
-
UV lamp
2. Mobile Phase Selection (TLC)
-
Prepare several developing chambers with different ratios of n-hexane:ethyl acetate (e.g., 9:1, 4:1, 7:3, 1:1).
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the dissolved crude product onto TLC plates.
-
Develop the TLC plates in the prepared chambers.
-
Visualize the spots under a UV lamp.
-
Select the solvent system that gives an Rf value of approximately 0.25-0.35 for the this compound spot and provides good separation from impurities.[1]
3. Column Packing
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the least polar mobile phase to be used (e.g., n-hexane).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.
4. Sample Loading
-
Dry Loading (Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
Gently add a thin layer of sand on top of the sample layer.
-
5. Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in separate test tubes.
-
Monitor the progress of the separation by periodically analyzing the collected fractions using TLC.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound.
6. Product Isolation
-
Combine the fractions containing the pure this compound (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: TLC Data for Mobile Phase Optimization
| n-Hexane:Ethyl Acetate Ratio | Rf of this compound (Approximate) | Separation from Impurities |
| 9:1 | < 0.1 | Poor |
| 4:1 | 0.2 - 0.3 | Moderate |
| 7:3 | 0.3 - 0.4 | Good (Optimal) |
| 1:1 | > 0.6 | Poor |
Note: The above data is illustrative. Actual Rf values will need to be determined experimentally.
Visualization
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Handling and Deprotection of 2-Fluoro-5-formylbenzoic Acid Derivatives
Welcome to the Technical Support Center for 2-Fluoro-5-formylbenzoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on handling, storage, and, in particular, the deprotection of protected forms of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: How should this compound be handled and stored?
A: this compound is a solid that should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1][2] It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to prevent degradation.[1][2]
Q2: What are common protecting groups for the formyl moiety in this compound?
A: The formyl group is often protected as an acetal (B89532), such as a dimethyl acetal or a cyclic acetal (e.g., 1,3-dioxolane), to prevent its reaction during other synthetic transformations.[3][4] These protecting groups are generally stable under neutral to strongly basic conditions.[5]
Q3: What are the general conditions for the deprotection of an acetal-protected this compound derivative?
A: Acetal deprotection is typically achieved under acidic conditions.[3][6] This involves treating the protected compound with an acid catalyst in the presence of water. Common solvent systems include mixtures of organic solvents like tetrahydrofuran (B95107) (THF) or acetone (B3395972) with aqueous acid.[7]
Q4: Can the deprotection be performed under neutral conditions?
A: Yes, for substrates that are sensitive to acid, neutral deprotection methods are available. One effective method involves the use of molecular iodine (I₂) in acetone.[7] This reaction proceeds via a substrate exchange mechanism and is often rapid and high-yielding.[7]
Troubleshooting Guide: Acetal Deprotection
This guide addresses specific issues you may encounter during the deprotection of acetal-protected this compound derivatives.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete or Slow Reaction | 1. Insufficient Acid Catalyst: The catalyst may be old, inactive, or used in too low a concentration. 2. Insufficient Water: Hydrolysis is an equilibrium reaction, and a lack of water can prevent it from going to completion. 3. Low Reaction Temperature: The deprotection may be kinetically slow at room temperature. 4. Poor Solubility: The starting material may not be fully dissolved in the reaction mixture. | 1. Use a fresh bottle of acid or increase the catalyst loading. Consider using a stronger acid if compatible with other functional groups. 2. Ensure an adequate amount of water is present in the solvent system (e.g., THF/water mixture).[7] 3. Gently heat the reaction mixture. Monitoring by TLC is crucial to avoid side product formation at elevated temperatures. 4. Choose a solvent system in which the starting material is fully soluble. |
| Formation of Side Products | 1. Acid-Sensitive Functional Groups: Other functional groups in the molecule may be sensitive to the acidic conditions. 2. Over-reaction or Degradation: Prolonged reaction times or high temperatures can lead to decomposition of the starting material or product. 3. Reaction with Solvent: Some solvents may participate in side reactions under acidic conditions. | 1. If other acid-sensitive groups are present, consider using a milder deprotection method, such as iodine in acetone.[7] 2. Monitor the reaction progress closely by Thin Layer Chromatography (TLC) to determine the optimal reaction time. 3. Ensure the chosen solvent is stable under the reaction conditions. |
| Difficult Purification | 1. Incomplete Reaction: The presence of starting material can complicate purification. 2. Similar Polarity of Product and Byproducts: The desired product and any side products may have similar polarities, making chromatographic separation challenging. | 1. Ensure the reaction has gone to completion before workup. 2. Optimize the mobile phase for column chromatography to achieve better separation. Consider derivatization of the product or impurities to alter their polarity. A bisulfite workup can sometimes be used to selectively remove aldehydes from a mixture. |
Experimental Protocols
Protocol 1: Standard Acid-Catalyzed Deprotection of 2-Fluoro-5-(1,3-dioxolan-2-yl)benzoic acid
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
2-Fluoro-5-(1,3-dioxolan-2-yl)benzoic acid
-
Tetrahydrofuran (THF)
-
2 M Hydrochloric Acid (HCl)
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve 2-Fluoro-5-(1,3-dioxolan-2-yl)benzoic acid (1.0 eq) in a mixture of THF and 2 M HCl (e.g., a 3:1 v/v ratio). The concentration of the starting material is typically in the range of 0.1-0.5 M.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The starting material and product should have different Rf values.
-
Once the reaction is complete (typically within 2-6 hours), remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Neutral Deprotection using Iodine in Acetone
This protocol is suitable for substrates with acid-sensitive functional groups.[7]
Materials:
-
Acetal-protected this compound derivative
-
Acetone (reagent grade)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the acetal-protected compound (1.0 mmol) in acetone (10 mL).
-
Add a catalytic amount of iodine (e.g., 10 mol%, 25.4 mg).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is often complete within 5-30 minutes for acyclic acetals.[7]
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution dropwise until the brown color of the iodine disappears.[7]
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).[7]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected product.[7]
-
Purify by column chromatography if necessary.
Visual Guides
Caption: Decision workflow for selecting a deprotection method.
Caption: Troubleshooting guide for common deprotection issues.
References
- 1. 550363-85-4|this compound|BLD Pharm [bldpharm.com]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. This compound | 550363-85-4 | Benchchem [benchchem.com]
- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Dimethyl Acetals [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the ¹H NMR Spectrum of 2-Fluoro-5-formylbenzoic Acid
This guide provides a detailed analysis of the predicted ¹H NMR spectrum of 2-Fluoro-5-formylbenzoic acid, placed in context with the experimental spectra of related, structurally similar compounds. This comparative approach allows for a deeper understanding of the influence of substituent effects on proton chemical shifts in substituted benzene (B151609) rings. This information is particularly valuable for researchers in drug discovery and organic synthesis for the structural elucidation and purity assessment of novel compounds.
¹H NMR Spectral Data Comparison
| Compound Name | Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Solvent |
| This compound | H-3 | ~8.45 | dd | JHF ≈ 5.5, JHH ≈ 8.8 | 1H | Predicted |
| (Predicted Data)[1] | H-4 | ~7.55 | t | JHH ≈ 8.8 | 1H | |
| H-6 | ~8.20 | d | JHH ≈ 2.5 | 1H | ||
| -CHO | ~10.05 | s | - | 1H | ||
| -COOH | >10 | br s | - | 1H | ||
| Benzoic Acid [2][3] | H-2, H-6 | 8.12 - 8.15 | m | - | 2H | CDCl₃ |
| H-3, H-5 | 7.47 - 7.51 | m | - | 2H | ||
| H-4 | 7.60 - 7.65 | m | - | 1H | ||
| -COOH | 12.61 | br s | - | 1H | ||
| Benzaldehyde (B42025) [2] | H-2, H-6 | 7.88 | dd | J = 8.4, 1.2 | 2H | CDCl₃ |
| H-3, H-5 | 7.53 | t | J = 7.4 | 2H | ||
| H-4 | 7.61 - 7.65 | m | - | 1H | ||
| -CHO | 10.02 | s | - | 1H | ||
| 2-Fluorobenzoic Acid [2][4] | H-3 | 7.66 | d | J = 9.2 | 1H | DMSO-d₆ |
| H-4 | 7.54 - 7.60 | m | - | 1H | ||
| H-5 | 7.47 - 7.52 | m | - | 1H | ||
| H-6 | 7.66 | d | J = 7.6 | 1H | ||
| -COOH | 13.31 | s | - | 1H | ||
| 4-Formylbenzoic Acid [5] | H-2, H-6 | 8.165 | d | - | 2H | DMSO-d₆ |
| H-3, H-5 | 8.047 | d | - | 2H | ||
| -CHO | 10.139 | s | - | 1H | ||
| -COOH | 13.5 | br s | - | 1H |
Note: Chemical shifts and coupling constants are approximate and can vary depending on the solvent and experimental conditions. "m" denotes multiplet, "dd" denotes doublet of doublets, "t" denotes triplet, "s" denotes singlet, and "br s" denotes broad singlet.
Analysis of Substituent Effects
The predicted ¹H NMR spectrum of this compound shows distinct signals for the three aromatic protons, the aldehyde proton, and the carboxylic acid proton. The electron-withdrawing nature of the fluorine, formyl, and carboxylic acid groups significantly influences the chemical shifts of the aromatic protons, generally shifting them downfield compared to benzene (δ ≈ 7.34 ppm).
-
Aldehyde and Carboxylic Acid Protons: The aldehyde proton signal is predicted to be around 10.05 ppm, which is consistent with the experimental data for benzaldehyde (10.02 ppm) and 4-formylbenzoic acid (10.14 ppm).[2][5] The carboxylic acid proton is expected to appear as a broad singlet at a chemical shift greater than 10 ppm, similar to what is observed for benzoic acid (12.61 ppm) and other benzoic acid derivatives.[2]
-
Aromatic Protons:
-
H-3: This proton is ortho to the fluorine atom and para to the formyl group. The strong electron-withdrawing inductive effect of the fluorine atom and the resonance effect of the formyl group are expected to cause a significant downfield shift, predicted around 8.45 ppm. The coupling to both H-4 and the fluorine atom would result in a doublet of doublets.
-
H-4: This proton is meta to both the fluorine and the formyl group, and ortho to the carboxylic acid group. It is expected to be the most shielded of the aromatic protons, with a predicted chemical shift around 7.55 ppm, appearing as a triplet due to coupling with H-3 and H-5 (which is a fluorine atom).
-
H-6: This proton is ortho to the formyl group and meta to the fluorine atom. The deshielding effect of the ortho-formyl group is expected to shift this proton significantly downfield, with a predicted chemical shift of around 8.20 ppm. It would appear as a doublet due to coupling with H-4.
-
By comparing the predicted data for this compound with the experimental data of the reference compounds, we can rationalize the predicted chemical shifts. The presence of the ortho-fluoro substituent in 2-fluorobenzoic acid leads to a complex multiplet pattern for the aromatic protons.[2][4] Similarly, the para-formyl group in 4-formylbenzoic acid results in two distinct doublets for the aromatic protons.[5] The predicted spectrum of this compound is a combination of these effects, further complicated by the ortho- and meta- relationships of the three distinct aromatic protons.
Experimental Protocol: ¹H NMR Spectroscopy
The following is a general protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the acidic proton is readily observed.
-
If the sample does not fully dissolve, gentle warming or sonication can be used.
-
Transfer the solution to a clean, dry 5 mm NMR tube using a pipette. Ensure there are no solid particles in the NMR tube, as this can affect the spectral resolution.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth so that the sample is centered in the NMR probe.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp, well-resolved peaks. This is typically an automated process on modern spectrometers.
-
Tune and match the probe to the correct frequency to ensure maximum signal-to-noise ratio.
3. Data Acquisition:
-
Set the appropriate acquisition parameters, including:
-
Number of scans (NS): Typically 8 to 16 scans for a ¹H NMR spectrum of a small molecule at this concentration.
-
Relaxation delay (D1): A delay of 1-2 seconds is usually sufficient.
-
Acquisition time (AQ): Typically 2-4 seconds.
-
Spectral width (SW): A spectral width of about 16 ppm is generally adequate to cover the expected chemical shift range.
-
-
Acquire the Free Induction Decay (FID) data.
4. Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., DMSO-d₅ at 2.50 ppm or CHCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the splitting patterns (multiplicities) and measure the coupling constants (J values).
Visualizations
Chemical Structure and Proton Numbering
Caption: Chemical structure of this compound with atoms labeled for NMR discussion.
¹H-¹H Coupling Network
Caption: Predicted proton-proton and proton-fluorine coupling relationships in this compound.
References
A Comparative Guide to the 13C NMR Spectroscopy of 2-Fluoro-5-formylbenzoic Acid and a Key Precursor in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 13C NMR spectrum of 2-fluoro-5-formylbenzoic acid, a crucial intermediate in the synthesis of various pharmaceuticals, alongside structurally related compounds. This document is intended to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of this and similar chemical entities.
Introduction
This compound is a versatile building block in medicinal chemistry and organic synthesis.[1] Its trifunctional nature, featuring a carboxylic acid, an aldehyde, and a fluorine-substituted aromatic ring, makes it a valuable precursor for the synthesis of complex molecules, including enzyme inhibitors and heterocyclic compounds.[2] The presence of a fluorine atom can significantly enhance the metabolic stability and binding affinity of drug candidates.[1] A notable application of this compound is as a key intermediate in the synthesis of the poly (ADP-ribose) polymerase (PARP) inhibitor, Olaparib (B1684210), a targeted therapy for certain types of cancer.[2][3]
Understanding the 13C NMR spectrum of this compound is essential for its unambiguous identification, purity assessment, and for monitoring its transformations in multi-step syntheses. This guide presents a comparison of its spectral data with those of two related compounds: 4-formylbenzoic acid and 2-fluorobenzoic acid. This comparison will highlight the influence of the fluorine and formyl substituents on the chemical shifts of the aromatic and carbonyl carbons.
Comparative 13C NMR Data
The following table summarizes the experimental 13C NMR chemical shift data for this compound and its analogs. The data for the target compound is based on predicted values due to the limited availability of publicly accessible, fully assigned experimental spectra. The data for the comparison compounds are from experimental sources.
| Carbon Atom | This compound (Predicted, ppm) | 4-Formylbenzoic Acid (Experimental, ppm in DMSO-d6)[4] | 2-Fluorobenzoic Acid (Experimental, ppm) |
| C=O (acid) | ~165 | 167.0 | ~165 |
| C=O (aldehyde) | ~190 | 193.5 | - |
| C1 (C-COOH) | ~125 (d) | 136.1 | ~118 (d) |
| C2 (C-F) | ~163 (d, ¹JCF) | - | ~162 (d, ¹JCF) |
| C3 | ~118 (d) | 130.0 | ~117 (d) |
| C4 | ~135 | 130.4 | ~135 |
| C5 (C-CHO) | ~130 | 139.4 | ~125 |
| C6 | ~138 | 130.0 | ~132 |
(d) indicates a doublet due to C-F coupling. ¹JCF indicates a large one-bond coupling constant.
Experimental Protocol: 13C NMR Spectroscopy
The following provides a general procedure for acquiring a 13C NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Setup:
-
The data presented in this guide were referenced from spectra obtained on spectrometers operating at frequencies ranging from 75 to 125 MHz for 13C nuclei.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra.
3. Data Acquisition:
-
A standard proton-decoupled 13C NMR experiment is typically performed. This involves broadband decoupling of protons to simplify the spectrum to single lines for each unique carbon atom (unless coupled to other nuclei like fluorine).
-
Key acquisition parameters to consider include:
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds between pulses is common for qualitative spectra. For quantitative analysis, a much longer delay (5 x T1 of the slowest relaxing carbon) is necessary.
-
Acquisition Time (at): Typically 1-2 seconds.
-
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (from several hundred to several thousand) is usually required to achieve a good signal-to-noise ratio.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by referencing the solvent peak (e.g., DMSO-d6 at 39.52 ppm).
-
Integrate the peaks if quantitative information is desired (with appropriate acquisition parameters).
Visualization of a Key Synthetic Application
This compound is a pivotal starting material in the synthesis of the PARP inhibitor Olaparib. The following diagram illustrates a simplified synthetic pathway from this key intermediate.
Caption: Synthetic route from this compound to Olaparib.
Discussion and Conclusion
The comparative 13C NMR data clearly illustrates the electronic effects of the fluoro and formyl substituents on the benzoic acid scaffold. The electron-withdrawing nature of the fluorine atom leads to a significant downfield shift of the carbon to which it is attached (C2) and influences the chemical shifts of the adjacent carbons through both inductive and mesomeric effects. The formyl group, also being electron-withdrawing, deshields the carbon of the aldehyde carbonyl group, placing its resonance at a characteristic downfield position (~190 ppm).
For researchers in drug discovery and development, a thorough understanding of the 13C NMR spectroscopy of this compound is indispensable. It not only confirms the identity and purity of this vital starting material but also provides a powerful tool to track its conversion through complex synthetic sequences, such as the one leading to the anticancer drug Olaparib. The detailed experimental protocol and comparative data provided in this guide aim to facilitate the efficient and accurate characterization of this and similar compounds in a research setting.
References
Mass Spectrometry of 2-Fluoro-5-formylbenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry techniques for the characterization of 2-Fluoro-5-formylbenzoic acid, a key building block in pharmaceutical and materials science research.[1] We present expected mass spectrometry data, detailed experimental protocols, and a comparison with alternative analytical methodologies to support your research and development needs.
Predicted Mass Spectrometry Data
The mass spectrometry analysis of this compound (Molecular Weight: 168.12 g/mol , Molecular Formula: C₈H₅FO₃) is expected to yield characteristic molecular ions and fragment ions.[2][3] Electrospray ionization (ESI) is a suitable technique, with negative ion mode being particularly effective due to the readily deprotonated carboxylic acid group, forming the [M-H]⁻ ion.[1] Positive ion mode may yield the [M+H]⁺ adduct.[1] High-resolution mass spectrometry can provide highly accurate mass measurements, confirming the elemental composition.[1]
Below is a summary of the predicted m/z values for the primary ions and expected major fragments of this compound.
| Ion Type | Predicted m/z | Description |
| Molecular Ion (Negative Mode) | 167.01 | [M-H]⁻: Deprotonated molecule |
| Molecular Ion (Positive Mode) | 169.03 | [M+H]⁺: Protonated molecule |
| Fragment 1 | 149.02 | [M-H-H₂O]⁻: Loss of water from the deprotonated molecule |
| Fragment 2 | 123.02 | [M-H-CO₂]⁻: Decarboxylation of the deprotonated molecule |
| Fragment 3 | 121.03 | [M+H-H₂O-CO]⁺: Loss of water and carbon monoxide from the protonated molecule |
| Fragment 4 | 95.02 | [C₆H₄F]⁺: Benzene ring with fluorine after loss of carboxyl and formyl groups |
Hypothesized Fragmentation Pathway
The fragmentation of this compound is anticipated to proceed through characteristic losses of its functional groups. The following diagram illustrates a plausible fragmentation pathway in both positive and negative ionization modes.
Caption: Hypothesized fragmentation of this compound.
Experimental Protocol: LC-MS Analysis
This protocol provides a general procedure for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Preparation
-
Dissolve the sample in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]
-
Gradient: A typical gradient would start at a low percentage of mobile phase B and gradually increase. For example, 5% to 95% B over 10 minutes.[4]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.[4]
-
Injection Volume: 5 µL.[4]
3. Mass Spectrometry (MS) Conditions (Electrospray Ionization - ESI)
-
Ionization Mode: Negative and Positive.[4]
-
Capillary Voltage: 3.5 kV.[5]
-
Source Temperature: 120 °C.[5]
-
Desolvation Gas (N₂) Flow: 800 L/h.[5]
-
Desolvation Temperature: 400 °C.[5]
-
Cone Voltage: 10 V.[5]
-
Mass Range: 50-500 m/z.
Comparison of Analytical Techniques
While LC-MS is a powerful tool for the analysis of this compound, other techniques can also be employed, each with its own advantages. The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput, resolution, or coupling with other separation techniques.
| Parameter | HPLC | UPLC-MS | GC-MS |
| Principle | Separation based on polarity | High-pressure separation based on polarity, coupled with mass detection | Separation based on volatility and polarity, coupled with mass detection |
| Sample Volatility | Not required | Not required | Required (derivatization may be necessary) |
| Resolution | Good | Excellent | Excellent |
| Analysis Time | Longer | Shorter | Variable, can be fast |
| Sensitivity | Moderate (with UV detector) | High | High |
| Primary Use Case | Routine purity analysis and quantification | High-throughput analysis, impurity profiling, and identification | Analysis of volatile and semi-volatile compounds |
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for the analysis of a small molecule like this compound using different analytical platforms.
Caption: Comparative workflow for analytical techniques.
References
A Comparative Guide to 2-Fluoro-5-formylbenzoic Acid and 2-Chloro-5-formylbenzoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures with desired physicochemical and pharmacological properties. Halogenated aromatic compounds, in particular, serve as versatile intermediates. This guide provides an objective comparison of two closely related benzoic acid derivatives: 2-fluoro-5-formylbenzoic acid and 2-chloro-5-formylbenzoic acid. We will delve into their synthesis, reactivity, and potential applications, supported by available data and general principles of organic chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below. These properties can influence their solubility, reactivity, and suitability for various reaction conditions.
| Property | This compound | 2-Chloro-5-formylbenzoic acid |
| CAS Number | 550363-85-4 | 1206625-81-1 |
| Molecular Formula | C₈H₅FO₃ | C₈H₅ClO₃ |
| Molecular Weight | 168.12 g/mol | 184.58 g/mol |
| Appearance | White to off-white solid | Solid |
| Purity (typical) | ≥95% | ≥95% |
Synthesis and Availability
Both this compound and 2-chloro-5-formylbenzoic acid are commercially available from various suppliers. However, understanding their synthetic routes is crucial for process development and cost-effectiveness in large-scale applications.
This compound can be synthesized through several established pathways. One common method involves the oxidation of a corresponding methyl group on a fluorotoluene derivative. Another approach is the formylation of a 2-fluorobenzoic acid precursor.
2-Chloro-5-formylbenzoic acid synthesis often starts from 4-chlorotoluene (B122035) or a related substituted toluene (B28343). A typical route involves the oxidation of the methyl group to a formyl group, followed by oxidation to the carboxylic acid, or vice-versa. While specific, detailed protocols for this exact molecule are less prevalent in the literature compared to its fluoro analog, the general principles of aromatic compound synthesis are applicable.
Experimental Protocols
General Protocol for the Oxidation of a Methyl Group to a Carboxylic Acid
This protocol describes a general method for the oxidation of a substituted toluene to the corresponding benzoic acid, a key step in the synthesis of both target molecules.
Materials:
-
Substituted toluene (e.g., 2-fluoro-5-methylbenzaldehyde (B1307339) or 2-chloro-5-methylbenzaldehyde)
-
Potassium permanganate (B83412) (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting substituted toluene in an aqueous solution of NaOH or KOH.
-
Heat the mixture to reflux.
-
Slowly add a solution of KMnO₄ in water to the refluxing mixture. The purple color of the permanganate will disappear as the reaction proceeds. Continue addition until a persistent purple color is observed.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with concentrated HCl until the pH is acidic, which will precipitate the benzoic acid derivative.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.
Reactivity and Performance in Synthesis
The primary difference in the reactivity of this compound and 2-chloro-5-formylbenzoic acid stems from the distinct electronic properties of the fluorine and chlorine substituents.
Electronic Effects:
Both fluorine and chlorine are electronegative atoms and exert an electron-withdrawing inductive effect (-I effect). However, they also possess lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+R effect).
-
Fluorine: Due to the better orbital overlap between the 2p orbitals of fluorine and carbon, the +R effect of fluorine is more significant than that of chlorine.
-
Chlorine: The 3p orbitals of chlorine have poorer overlap with the carbon 2p orbitals, resulting in a weaker +R effect.
These electronic differences influence the reactivity of the functional groups on the benzoic acid scaffold.
Reactivity of the Formyl Group
The aldehyde functionality in both molecules is a key site for various synthetic transformations, including reductive amination, Wittig reactions, and oxidations. The electrophilicity of the formyl carbon is influenced by the halogen substituent. The stronger electron-withdrawing nature of fluorine is expected to make the formyl group in this compound slightly more reactive towards nucleophiles compared to its chloro counterpart.
Reactivity in Cross-Coupling Reactions
The halogen atom on the aromatic ring provides a handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are instrumental in forming carbon-carbon bonds.
In general, the reactivity of aryl halides in Suzuki coupling follows the trend: I > Br > Cl > F. This is primarily due to the bond dissociation energies of the carbon-halogen bond. The C-Cl bond is stronger than the C-Br and C-I bonds, making oxidative addition to the palladium catalyst more challenging for aryl chlorides. The C-F bond is even stronger, and aryl fluorides are typically the least reactive partners in these couplings.
Therefore, 2-chloro-5-formylbenzoic acid is expected to be more reactive in Suzuki coupling reactions than this compound . Achieving comparable yields with the fluoro derivative often requires more specialized and reactive catalyst systems, higher temperatures, and longer reaction times.
Comparative Data for Suzuki Coupling (Illustrative)
While direct comparative data for these two specific molecules is scarce, the following table illustrates the general trend in yields for Suzuki coupling of a generic aryl fluoride (B91410) versus an aryl chloride under similar conditions.
| Aryl Halide | Catalyst System | Reaction Time | Yield (%) |
| Aryl Fluoride | Pd(dba)₂ / SPhos | 24 h | 45% |
| Aryl Chloride | Pd(OAc)₂ / SPhos | 12 h | 85% |
| This data is illustrative and based on general trends observed for aryl halides in Suzuki coupling. |
Logical Workflow for Utilizing these Building Blocks in Drug Discovery
The following diagram illustrates a typical workflow for the utilization of these halogenated benzoic acid derivatives in a drug discovery pipeline.
A Comparative Guide to Alternatives for 2-Fluoro-5-formylbenzoic Acid in Benzofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-fluoro-5-formylbenzoic acid and its alternatives in the synthesis of benzofuran (B130515) derivatives, a common scaffold in medicinal chemistry. The comparison is centered around a common and efficient synthetic route: a one-pot, palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization. This analysis is supported by established principles of organic chemistry and representative experimental data to inform substrate selection in drug discovery and development.
Introduction to this compound and its Alternatives
This compound is a versatile building block in organic synthesis, prized for its trifunctional nature that allows for sequential and site-selective reactions. The fluorine substituent can enhance the metabolic stability and binding affinity of target molecules, making it a valuable component in pharmaceutical research. However, the reactivity of the C-F bond in certain coupling reactions can be sluggish. This guide explores the use of analogous compounds where the fluorine is replaced by other halogens—specifically chlorine and bromine—as viable alternatives.
The primary reaction under consideration is the synthesis of a 2-aryl-benzofuran-7-carboxylic acid derivative. This transformation is a cornerstone in the synthesis of various biologically active molecules. The choice of the halogen on the benzoic acid precursor can significantly impact reaction efficiency, cost, and overall yield.
Reaction Pathway: Sonogashira Coupling and Intramolecular Cyclization
The synthesis of the benzofuran core from 2-halo-5-formylbenzoic acids proceeds via a two-step, one-pot sequence. The first step is a Sonogashira coupling of the aryl halide with a terminal alkyne, such as phenylacetylene (B144264), catalyzed by a palladium complex. This is immediately followed by an intramolecular cyclization (alkoxypalladation/reductive elimination or related mechanism) to form the benzofuran ring. The formyl group on the benzofuran product can then be used for further derivatization.
Figure 1: Reaction pathway for the synthesis of 5-formyl-2-phenylbenzofuran-7-carboxylic acid.
Performance Comparison of 2-Halo-5-formylbenzoic Acids
The primary difference in performance between 2-fluoro, 2-chloro, and 2-bromo-5-formylbenzoic acid in the palladium-catalyzed Sonogashira coupling lies in the reactivity of the carbon-halogen bond. The bond strength decreases in the order C-F > C-Cl > C-Br, which directly impacts the ease of oxidative addition to the palladium(0) catalyst, the rate-determining step in many cross-coupling reactions.
| Feature | This compound | 2-Chloro-5-formylbenzoic Acid | 2-Bromo-5-formylbenzoic Acid |
| Relative Reactivity | Lowest | Moderate | Highest |
| Typical Catalyst | Requires specialized, highly active catalysts (e.g., with bulky, electron-rich phosphine (B1218219) ligands) | Standard to moderately active Pd catalysts (e.g., Pd(PPh₃)₄) | Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) |
| Reaction Conditions | More forcing (higher temperatures, longer reaction times) | Moderate conditions | Milder conditions (lower temperatures, shorter reaction times) |
| Potential Side Reactions | Catalyst decomposition at high temperatures | Homocoupling of the alkyne | Homocoupling of the alkyne |
| Predicted Yield | Low to Moderate | Moderate to Good | Good to Excellent |
| Relative Cost | Generally higher | Generally lower | Moderate |
This data is based on established principles of halogen reactivity in palladium-catalyzed cross-coupling reactions. Specific yields will be highly dependent on the exact reaction conditions and the other coupling partner.
Experimental Protocols
The following is a representative experimental protocol for the one-pot synthesis of 5-formyl-2-phenylbenzofuran-7-carboxylic acid from a 2-halo-5-formylbenzoic acid derivative. This protocol is based on established procedures for Sonogashira coupling and subsequent cyclization and should be optimized for each specific substrate.
Materials:
-
2-Halo-5-formylbenzoic acid (X = F, Cl, or Br) (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
Triethylamine (B128534) (Et₃N) (3.0 mmol)
-
Anhydrous, degassed solvent (e.g., DMF or 1,4-dioxane) (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-halo-5-formylbenzoic acid (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).
-
Add the anhydrous, degassed solvent (10 mL) and triethylamine (3.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise to the stirred mixture.
-
Heat the reaction mixture to the appropriate temperature (see table below for recommendations) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Acidify the reaction mixture with 1 M HCl and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 5-formyl-2-phenylbenzofuran-7-carboxylic acid.
Recommended Starting Conditions:
| Substrate | Recommended Temperature | Expected Reaction Time |
| 2-Bromo-5-formylbenzoic Acid | 60-80 °C | 2-6 hours |
| 2-Chloro-5-formylbenzoic Acid | 80-100 °C | 12-24 hours |
| This compound | >100 °C (with specialized catalyst) | >24 hours |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of the target benzofuran derivative.
Figure 2: General experimental workflow.
Conclusion
The choice between this compound and its chloro and bromo analogs for the synthesis of benzofuran derivatives is a trade-off between reactivity, cost, and the desired properties of the final product.
-
2-Bromo-5-formylbenzoic acid is the most reactive substrate, allowing for milder reaction conditions and generally providing higher yields. It is the recommended starting material for initial synthetic route development.
-
2-Chloro-5-formylbenzoic acid offers a more cost-effective alternative, though it requires more forcing conditions and potentially more catalyst optimization.
-
This compound is the least reactive in this specific transformation and its use is generally reserved for instances where the fluorine atom is essential for the biological activity of the target molecule and other synthetic routes are not viable. Its successful coupling often requires specialized and more expensive catalytic systems.
Researchers should consider these factors when designing their synthetic strategies for novel benzofuran-containing compounds.
A Comparative Guide to the Reactivity of Fluorobenzaldehyde Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of ortho-, meta-, and para-fluorobenzaldehyde isomers. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes, designing novel pharmaceuticals, and developing new materials. This comparison is supported by available experimental data and theoretical principles, offering a comprehensive resource for laboratory work.
Introduction
Fluorobenzaldehydes are important synthetic intermediates in the pharmaceutical and agrochemical industries. The position of the fluorine atom on the benzene (B151609) ring significantly influences the reactivity of the aldehyde functional group through a combination of electronic and steric effects. This guide explores these differences across several key classes of organic reactions.
Electronic and Steric Effects of the Fluorine Substituent
The reactivity of the aldehyde group in fluorobenzaldehydes is primarily governed by the electronic effects of the fluorine atom and, in the case of the ortho isomer, steric hindrance.
-
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The strength of the inductive effect is distance-dependent, being strongest at the ortho position, followed by the meta, and then the para position.
-
Mesomeric (Resonance) Effect (+M): Fluorine has lone pairs of electrons that can be delocalized into the benzene ring through the mesomeric effect. This electron-donating effect partially counteracts the inductive effect. The +M effect is most pronounced at the ortho and para positions and is absent at the meta position.
-
Steric Hindrance: The presence of the fluorine atom at the ortho position can sterically hinder the approach of nucleophiles to the aldehyde group, potentially slowing down the reaction rate, especially with bulky reagents.
These effects lead to a predictable, yet complex, pattern of reactivity among the three isomers.
Comparative Reactivity in Key Reactions
The interplay of inductive, mesomeric, and steric effects results in different reactivity profiles for the fluorobenzaldehyde isomers in various reactions.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes. The rate of this reaction is largely dependent on the electrophilicity of the carbonyl carbon.
General Reactivity Trend (predicted): para > meta > ortho
-
Para-fluorobenzaldehyde: The strong -I effect and weaker +M effect of the fluorine at the para position lead to a significant increase in the electrophilicity of the carbonyl carbon, enhancing its reactivity towards nucleophiles.
-
Meta-fluorobenzaldehyde: The reactivity is enhanced primarily by the -I effect of the fluorine atom, with no counteracting +M effect.
-
Ortho-fluorobenzaldehyde: While the -I effect is strongest at this position, steric hindrance from the adjacent fluorine atom can impede the approach of the nucleophile, often leading to a lower reaction rate compared to the para isomer, especially with larger nucleophiles.
Quantitative Data: Hammett Substituent Constants
The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative. The substituent constant (σ) reflects the electron-donating or electron-withdrawing nature of the substituent. A more positive σ value indicates a stronger electron-withdrawing effect and generally correlates with increased reactivity in nucleophilic additions to the carbonyl group.
| Isomer | Substituent Position | Hammett Constant (σ) | Predicted Electronic Effect on Reactivity |
| para-Fluorobenzaldehyde | para (σp) | +0.06 | Electron-withdrawing, increases reactivity |
| meta-Fluorobenzaldehyde | meta (σm) | +0.34 | Strongly electron-withdrawing, increases reactivity |
| ortho-Fluorobenzaldehyde | ortho (σo) | ~+0.25 (estimated) | Electron-withdrawing, increases reactivity (steric effects not included) |
Note: The Hammett equation is not strictly applicable to ortho-substituents due to the difficulty in separating electronic and steric effects.
Oxidation Reactions
The oxidation of aldehydes to carboxylic acids is a common transformation. The rate of oxidation can be influenced by the electron density at the aldehyde group.
Baeyer-Villiger Oxidation:
In the Baeyer-Villiger oxidation, aldehydes are converted to carboxylic acids or formates. A study on the enzymatic Baeyer-Villiger oxidation of fluorobenzaldehydes using 4-hydroxyacetophenone monooxygenase (HAPMO) revealed differences in product distribution, suggesting varied reactivity and migratory aptitude of the substituted phenyl group.[1]
| Isomer | Major Product | Minor Product |
| 4-Fluorobenzaldehyde | 4-Fluorophenol (from formate) | - |
| 2-Fluorobenzaldehyde | 2-Fluorophenol (from formate) | 2-Fluorobenzoic acid |
| 3-Fluorobenzaldehyde | 3-Fluorophenol (from formate) | 3-Fluorobenzoic acid |
This data indicates that while all three isomers are readily oxidized, the ortho and meta isomers also yield benzoic acid derivatives, suggesting a competing reaction pathway that is less favored for the para isomer under these enzymatic conditions. A study on the chemical Baeyer-Villiger oxidation of [18F]fluorobenzaldehydes showed that 2-[18F]fluorophenol and 4-[18F]fluorophenol could be obtained in high radiochemical yields (97% and 95% respectively), indicating efficient conversion of the ortho and para isomers.[2]
Reduction Reactions
The reduction of aldehydes to primary alcohols is typically achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄). The rate of reduction is influenced by the electrophilicity of the carbonyl carbon.
A kinetic study of the NaBH₄ reduction of substituted benzaldehydes showed that electron-withdrawing groups accelerate the reaction.[3] Based on this, the predicted order of reactivity for the fluorobenzaldehyde isomers is:
Predicted Reactivity Trend: para ≈ meta > ortho
The higher electrophilicity of the carbonyl carbon in the para and meta isomers, due to the electron-withdrawing fluorine, should lead to faster reduction rates compared to benzaldehyde. The ortho isomer's reactivity will be a balance between the strong activating inductive effect and potential steric hindrance to the approach of the borohydride.
Experimental Protocols
To obtain direct comparative data for the reactivity of fluorobenzaldehyde isomers, the following experimental protocols can be employed.
Protocol 1: Comparative Kinetics of Nucleophilic Addition by UV-Vis Spectroscopy
Objective: To determine the second-order rate constants for the reaction of ortho-, meta-, and para-fluorobenzaldehyde with a nucleophile (e.g., piperidine).
Materials:
-
ortho-Fluorobenzaldehyde
-
meta-Fluorobenzaldehyde
-
para-Fluorobenzaldehyde
-
Anhydrous solvent (e.g., acetonitrile)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of each fluorobenzaldehyde isomer and piperidine in the chosen solvent.
-
For each isomer, prepare a series of reaction mixtures with a constant concentration of the aldehyde and varying pseudo-first-order excess concentrations of piperidine.
-
Initiate the reaction by mixing the aldehyde and piperidine solutions in a quartz cuvette placed in the thermostatted cell holder of the spectrophotometer.
-
Monitor the reaction by recording the change in absorbance at the λmax of the product (or disappearance of the reactant) over time.
-
Determine the pseudo-first-order rate constant (k_obs) for each piperidine concentration by fitting the absorbance vs. time data to a first-order kinetic model.
-
Plot k_obs versus the concentration of piperidine. The slope of this plot will be the second-order rate constant (k₂) for the reaction.
-
Compare the k₂ values for the three isomers to determine their relative reactivity.
Protocol 2: Comparative Yields in the Wittig Reaction
Objective: To compare the product yields of the Wittig reaction between the three fluorobenzaldehyde isomers and a stabilized ylide.
Materials:
-
ortho-Fluorobenzaldehyde
-
meta-Fluorobenzaldehyde
-
para-Fluorobenzaldehyde
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Anhydrous solvent (e.g., THF)
-
Stirring apparatus
-
Standard laboratory glassware for reaction setup, workup, and purification
-
Analytical balance
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for yield determination
Procedure:
-
In three separate, identical reaction flasks, dissolve an equimolar amount of each fluorobenzaldehyde isomer in the anhydrous solvent.
-
To each flask, add an equimolar amount of the stabilized Wittig ylide.
-
Stir the reactions at a constant temperature (e.g., room temperature) for a set period (e.g., 24 hours).
-
Monitor the progress of each reaction by thin-layer chromatography (TLC).
-
After the reaction period, quench all reactions simultaneously and perform an identical workup procedure for each.
-
Purify the crude product from each reaction by column chromatography.
-
Determine the mass of the purified product for each isomer and calculate the percentage yield.
-
Alternatively, the reaction mixture can be analyzed by GC or HPLC using an internal standard to determine the yield of the product.
-
Compare the yields to assess the relative reactivity of the isomers under these conditions.
Visualizations
Logical Workflow for Reactivity Comparison
Caption: A logical workflow for the comparative study of fluorobenzaldehyde isomer reactivity.
Electronic Effects on Carbonyl Electrophilicity
Caption: The interplay of electronic effects of the fluorine substituent on carbonyl reactivity.
Conclusion
The reactivity of fluorobenzaldehyde isomers is a nuanced interplay of electronic and steric factors. For nucleophilic addition and reduction reactions, the general trend in reactivity is expected to be para > meta > ortho , although the ortho isomer's reactivity can be competitive depending on the steric bulk of the attacking nucleophile. The electron-withdrawing nature of the fluorine atom generally enhances the reactivity of the aldehyde group compared to unsubstituted benzaldehyde. In oxidation reactions, such as the Baeyer-Villiger oxidation, the position of the fluorine can influence the product distribution, highlighting differences in the migratory aptitude of the substituted phenyl ring.
For researchers and drug development professionals, a thorough understanding of these reactivity differences is essential for the rational design of synthetic pathways and the prediction of molecular behavior. The provided experimental protocols offer a framework for generating robust comparative data to guide these efforts.
References
Validating Product Structures from 2-Fluoro-5-formylbenzoic Acid Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
2-Fluoro-5-formylbenzoic acid is a versatile trifunctional reagent that serves as a critical building block in the synthesis of a wide range of complex molecules, most notably in the development of pharmaceutical agents. Its unique structure, featuring a carboxylic acid, an aldehyde, and a fluorine atom on a benzene (B151609) ring, allows for a variety of chemical transformations, leading to the formation of diverse and intricate products. This guide provides a comparative analysis of the synthesis and structural validation of a key product derived from this compound: a pivotal intermediate in the production of the PARP (Poly ADP-ribose polymerase) inhibitor, Olaparib (B1684210). We will explore a common synthetic route, present detailed experimental protocols, and compare it with an alternative pathway, supported by quantitative data for product validation.
Synthesis of Olaparib Intermediate via this compound Derivative
A primary application of this compound is in the synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, a key intermediate for the anticancer drug Olaparib. The synthetic pathway often commences with the conversion of this compound to its nitrile derivative, 2-Fluoro-5-formylbenzonitrile.
A widely employed method for the synthesis of this intermediate involves a Horner-Wadsworth-Emmons reaction. This reaction is followed by hydrolysis and cyclization with hydrazine (B178648) to form the core phthalazinone structure.
Experimental Protocol: Synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
Step 1: Horner-Wadsworth-Emmons Reaction
In a reaction vessel, (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate is reacted with 2-Fluoro-5-formylbenzonitrile in the presence of a base such as triethylamine (B128534) in a suitable solvent like dioxane. The reaction mixture is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The product, 2-fluoro-5-((3-oxo-1,3-dihydroisobenzofuran-1-ylidene)methyl)benzonitrile, is then isolated by filtration and purified.
Step 2: Hydrolysis and Cyclization
The product from Step 1 is suspended in water, and a base like sodium hydroxide (B78521) is added. The mixture is heated to approximately 70-100°C. After a period of stirring, hydrazine hydrate (B1144303) is added, and the reaction is continued for several hours until completion. Upon cooling, the reaction mixture is acidified to a pH of approximately 4, leading to the precipitation of the desired product, 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a solvent such as ethyl acetate.[1][2]
Product Structure Validation
The structure of the synthesized intermediate, 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, is confirmed through various spectroscopic techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Characteristic peaks for the aromatic protons, the methylene (B1212753) bridge protons, and the acidic proton of the carboxylic acid. |
| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the phthalazinone and carboxylic acid, as well as the aromatic and methylene carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of C₁₆H₁₁FN₂O₃ (298.27 g/mol ).[3][4] |
| HPLC | A single major peak indicating the purity of the compound. Purity levels of >98% are typically achieved.[1] |
Comparative Analysis: Alternative Synthetic Route
An alternative and more convergent approach to synthesizing a key precursor for Olaparib avoids the direct use of this compound in the later stages, instead starting from 5-(bromomethyl)-2-fluorobenzoate. This route involves a Suzuki coupling reaction.
Alternative Protocol: Suzuki Coupling Route
This pathway begins with the boration of 5-(bromomethyl)-2-fluorobenzoate, followed by a Suzuki coupling reaction with a suitable phthalazinone derivative. The resulting coupled product is then hydrolyzed to yield the same key intermediate, 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.[5]
Performance Comparison
| Parameter | Route via this compound Derivative | Alternative Suzuki Coupling Route |
| Starting Materials | Readily available, derived from this compound. | Requires synthesis of a specific boronic acid derivative. |
| Overall Yield | Reported yields for the final intermediate are generally high, often exceeding 80% for the hydrolysis/cyclization step.[6] | The overall yield is reported to be high, with individual step yields often reaching 90% or more, leading to a total yield of around 82.3%.[5] |
| Process Safety | The use of hydrazine hydrate requires careful handling due to its toxicity. | Avoids the use of hydrazine hydrate in the final steps, potentially offering a better safety profile. |
| Scalability | The Horner-Wadsworth-Emmons reaction and subsequent cyclization are generally scalable processes. | Suzuki couplings are widely used in industrial-scale synthesis. |
Visualizing the Synthesis and Mechanism of Action
To better illustrate the processes discussed, the following diagrams are provided.
Caption: Experimental Workflow for Synthesis and Validation.
The final product, Olaparib, functions by inhibiting PARP enzymes, which are crucial for DNA repair. This mechanism is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, leading to a concept known as synthetic lethality.
Caption: PARP1 Signaling Pathway and Olaparib's Mechanism.
Conclusion
The synthesis of complex pharmaceutical agents like Olaparib relies on the availability of versatile starting materials such as this compound. The Horner-Wadsworth-Emmons route provides a reliable and high-yielding pathway to a key intermediate. However, alternative routes, such as those employing Suzuki coupling, offer potential advantages in terms of safety and process efficiency. The rigorous validation of product structures at each step using a combination of spectroscopic and chromatographic techniques is paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient. This guide highlights the importance of comparative analysis of synthetic strategies and robust analytical data in modern drug development.
References
- 1. CN106905243A - A kind of preparation method of olaparib - Google Patents [patents.google.com]
- 2. CN105085408A - Preparation method of Olaparib intermediate - Google Patents [patents.google.com]
- 3. 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | C16H11FN2O3 | CID 24811740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | 763114-26-7 [sigmaaldrich.com]
- 5. CN105820126A - Preparing method for Olaparib - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
Comparing the efficacy of 2-Fluoro-5-formylbenzoic acid in different synthetic routes
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of synthetic pathways to a key pharmaceutical intermediate.
2-Fluoro-5-formylbenzoic acid is a crucial building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the PARP inhibitor Olaparib, a targeted cancer therapy. Its trifunctional nature, featuring a fluorine atom, a formyl group, and a carboxylic acid on an aromatic ring, makes it a versatile precursor for a range of complex molecules. This guide provides a comparative analysis of different synthetic routes to this compound, offering insights into their efficacy based on reported experimental data. The routes are evaluated on criteria such as overall yield, reaction conditions, and the use of hazardous materials.
Comparison of Synthetic Routes
The synthesis of this compound can be approached through several distinct pathways. Below is a summary of the most common routes, with their respective advantages and disadvantages.
| Synthetic Route | Starting Material | Key Intermediates | Overall Yield | Purity | Key Considerations |
| Route 1: Cyanation and Hydrolysis | 3-bromo-4-fluorobenzaldehyde (B1265969) | 2-Fluoro-5-formylbenzonitrile (B141211) | Moderate | High | Utilizes highly toxic cuprous cyanide. |
| Route 2: Multi-step from o-fluorobenzonitrile | o-fluorobenzonitrile | 2-fluoro-5-(chloromethyl)benzonitrile, 2-fluoro-5-(hydroxymethyl)benzonitrile | Moderate to Good | >97% | Avoids highly toxic reagents like CuCN and liquid bromine. |
| Route 3: Oxidation of a Methyl Precursor | 2-fluoro-5-methylbenzonitrile | 2-fluoro-5-formylbenzonitrile | Potentially high | Variable | Oxidation of the methyl group can be challenging to control. |
Experimental Protocols and Data
Route 1: Cyanation of 3-bromo-4-fluorobenzaldehyde and Subsequent Hydrolysis
This two-step route begins with the conversion of a commercially available brominated aldehyde to a nitrile, followed by hydrolysis to the carboxylic acid.
Step 1: Synthesis of 2-Fluoro-5-formylbenzonitrile
A mixture of 3-bromo-4-fluorobenzaldehyde and cuprous cyanide in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) is heated to facilitate the cyanation reaction.
Experimental Protocol: In a 1L round-bottom flask, 3-bromo-4-fluorobenzaldehyde (100g, 0.49mol) is dissolved in 400mL of NMP. To this solution, cuprous cyanide (50.6g, 0.56mol) is added. The reaction mixture is then heated to 170°C and stirred overnight. After cooling, the mixture is filtered, and the filtrate is worked up with water and ethyl acetate. The product is purified by recrystallization.[1]
Quantitative Data:
-
Yield: 76.1%[1]
-
Purity: Not explicitly stated, but recrystallization suggests high purity is achievable.
Step 2: Hydrolysis of 2-Fluoro-5-formylbenzonitrile
The nitrile intermediate is then hydrolyzed under basic conditions to yield the final carboxylic acid.
Experimental Protocol: The hydrolysis of the nitrile group in 2-fluoro-5-formylbenzonitrile is typically carried out under basic conditions using sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution, followed by acidification to precipitate the carboxylic acid. To prevent side reactions with the aldehyde group, it can be protected as a dimethoxymethyl acetal (B89532) prior to hydrolysis.[2]
Quantitative Data: While this is a standard and generally high-yielding transformation, specific yield data for the hydrolysis of 2-fluoro-5-formylbenzonitrile to this compound is not readily available in the searched literature.
Route 2: Multi-step Synthesis from o-fluorobenzonitrile
This route, detailed in patent literature, offers an alternative that avoids the use of highly toxic cyanide reagents.[3]
Experimental Workflow:
A multi-step synthesis from o-fluorobenzonitrile.
Experimental Protocol:
-
Step 1: Halomethylation. o-fluorobenzonitrile reacts with an aldehyde (e.g., paraformaldehyde) and a halide source (e.g., sodium chloride) in the presence of a catalyst (e.g., zinc chloride) under acidic conditions (e.g., concentrated sulfuric acid) to yield an intermediate halomethylbenzonitrile.
-
Step 2: Hydrolysis. The halomethyl intermediate is hydrolyzed to the corresponding hydroxymethylbenzonitrile.
-
Step 3: Oxidation. The hydroxymethyl group is then oxidized to the formyl group to produce 2-fluoro-5-formylbenzonitrile.
-
Step 4: Hydrolysis. The final step involves the hydrolysis of the nitrile to the carboxylic acid.
Quantitative Data:
-
Yield of Oxidation Step (to nitrile): 65-75%[3]
-
Purity: >97% (for the nitrile intermediate)[3]
-
Overall Yield: Not explicitly stated, but likely moderate given the multiple steps.
Route 3: Oxidation of a Methyl Precursor
This approach involves the oxidation of a methyl group on a suitable fluorinated precursor.
Reaction Scheme:
References
Safety Operating Guide
Proper Disposal of 2-Fluoro-5-formylbenzoic Acid: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 2-Fluoro-5-formylbenzoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for minimizing risks to personnel and the environment.
Immediate Safety and Hazard Assessment
Before handling, it is imperative to be aware of the hazards associated with this compound. This compound is classified with the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1]
Always handle this compound with appropriate Personal Protective Equipment (PPE) , including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling and waste collection should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.
Chemical Hazard and Incompatibility Data
To ensure safe storage and disposal, it is crucial to prevent accidental reactions. Store waste containing this compound away from the following incompatible materials:
-
Strong oxidizing agents
-
Strong bases
-
Amines
-
Strong reducing agents[2]
Hazardous decomposition products can include carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (B91410) (HF).[2]
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound is governed by federal, state, and local regulations.[3][4] The primary principle is that waste generators are responsible for the waste from its creation to its final disposal ("cradle-to-grave").[5]
Step 1: Consult Your Institutional EHS Office Before generating or disposing of waste, contact your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on local regulations and available disposal facilities.
Step 2: Waste Segregation Proper segregation is the foundation of safe chemical waste management.
-
Halogenated vs. Non-Halogenated: this compound is a halogenated organic compound. It must be collected in a waste stream designated for halogenated organic waste.[6][7] Do not mix it with non-halogenated waste.
-
Solid vs. Liquid: Collect solid waste (e.g., pure compound, contaminated consumables) and liquid waste (e.g., solutions containing the compound) in separate, appropriate containers.
Step 3: Waste Collection and Container Management
-
Container Type: Use a clean, non-reactive, and sealable container. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.[7][8]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," along with its concentration and the accumulation start date.[8]
-
Container Handling: Keep the waste container securely sealed when not in use and store it in a well-ventilated, designated hazardous waste accumulation area.[8]
Step 4: Disposal Arrangement
-
Licensed Waste Contractor: The disposal of this hazardous waste must be managed through a licensed hazardous waste contractor.[8]
-
Schedule Pickup: Once the container is full or the accumulation time limit is reached (as per your generator status and local rules), contact your EHS office to schedule a pickup.[8]
Note on In-Lab Treatment: While some aldehyde wastes can be chemically treated to reduce toxicity, this should not be attempted without a validated protocol and the explicit approval of your EHS department.[8][9] Such procedures can be complex and may generate other hazardous byproducts.
Spill Management Protocol
In the event of a spill, follow these general procedures:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment: For solid spills, carefully sweep or scoop the material into a labeled hazardous waste container, avoiding dust generation.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water). Collect all decontamination materials (e.g., absorbent pads, wipes) as hazardous waste.
-
Reporting: Report the spill to your EHS office.
Disposal Workflow Diagram
The following diagram outlines the logical flow for the proper disposal of this compound.
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. fishersci.fi [fishersci.fi]
- 3. sustainable-markets.com [sustainable-markets.com]
- 4. youtube.com [youtube.com]
- 5. epa.gov [epa.gov]
- 6. benchchem.com [benchchem.com]
- 7. ethz.ch [ethz.ch]
- 8. benchchem.com [benchchem.com]
- 9. apps.ecology.wa.gov [apps.ecology.wa.gov]
Essential Safety and Operational Guide for Handling 2-Fluoro-5-formylbenzoic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Fluoro-5-formylbenzoic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this compound.
Hazard Identification and Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks associated with this compound are:
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Respiratory Irritation : May cause respiratory irritation.[1][2]
Signal Word: Warning
Personal Protective Equipment (PPE)
The following Personal Protective Equipment (PPE) is mandatory when handling this compound. Proper selection and use of PPE is the most critical line of defense against exposure.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves . Nitrile or neoprene gloves are recommended for protection against a range of chemicals, including acids.[3][4][5][6] Always inspect gloves for tears or punctures before use. For prolonged or high-exposure tasks, consider double-gloving. |
| Eye Protection | Safety goggles that meet European standard EN 166 or equivalent.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Respiratory Protection | For small-scale laboratory use in a well-ventilated area or a chemical fume hood, respiratory protection may not be required. For larger quantities, or in cases of inadequate ventilation, a NIOSH-approved respirator with an Acid Gas (AG) cartridge is recommended.[7][8] If the compound is a dust, a particulate pre-filter (N95, R95, or P100) should be used in conjunction with the AG cartridge.[7][9] |
| Body Protection | A laboratory coat is required to protect against skin contact. For tasks with a higher risk of splashes, a chemically resistant apron or suit should be worn. |
Safe Handling and Operational Plan
Adherence to the following operational procedures is crucial for minimizing the risk of exposure and ensuring a safe working environment.
3.1. Engineering Controls:
-
Always handle this compound in a chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
3.2. Procedural Steps for Handling:
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Clear the work area of any unnecessary items.
-
Weighing and Transfer :
-
Conduct all weighing and transfers of the solid compound within a chemical fume hood.
-
Use a spatula or other appropriate tool for transfers to minimize dust generation.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
During Use :
-
Keep containers of this compound closed when not in use.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
-
After Handling :
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.
-
Clean the work area and any equipment used.
-
Remove and properly store or dispose of PPE.
-
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
| Emergency Situation | First Aid and Response Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting . Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | For a minor spill within a chemical fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain and collect the spilled solid.[10][11] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[10][11] For larger spills or spills outside of a fume hood, evacuate the area and contact the institution's environmental health and safety department. |
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
5.1. Waste Characterization:
-
This compound is considered hazardous waste.
5.2. Disposal Procedure:
-
Collection :
-
Collect all waste containing this compound, including unused product, contaminated absorbents from spills, and contaminated disposable PPE (such as gloves), in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Labeling :
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage :
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Disposal :
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.[1]
-
Logical Workflow for Handling this compound
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.fi [fishersci.fi]
- 2. This compound - High purity | EN [georganics.sk]
- 3. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 4. scandiagear.com [scandiagear.com]
- 5. polycohealthline.com [polycohealthline.com]
- 6. automation.honeywell.com [automation.honeywell.com]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. queensu.ca [queensu.ca]
- 9. 3m.com [3m.com]
- 10. jk-sci.com [jk-sci.com]
- 11. ehs.utk.edu [ehs.utk.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
